molecular formula C16H14O4 B1613527 Methyl 2-(benzyloxy)-5-formylbenzoate CAS No. 255734-73-7

Methyl 2-(benzyloxy)-5-formylbenzoate

Cat. No.: B1613527
CAS No.: 255734-73-7
M. Wt: 270.28 g/mol
InChI Key: CXBOMPGGRIMBEE-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-5-formylbenzoate (CAS 255734-73-7) is a high-purity organic compound supplied at 95% purity, with the molecular formula C 16 H 14 O 4 and a molecular weight of 270.3 . This compound serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. The structure, featuring both a benzyl-protected phenolic oxygen and a formyl group on the benzoate ring, makes it a key building block for the construction of more complex molecules. Its primary research application lies in its role as a precursor in multi-step synthesis, analogous to related compounds used in the preparation of pharmaceutical intermediates and other functional organic materials . The formyl group is particularly reactive, allowing for further derivatization through reactions such as nucleophilic addition, reductive amination, or condensation to form new carbon-carbon bonds. Concurrently, the benzyl protecting group can be selectively removed under controlled conditions to reveal a phenolic hydroxyl group, providing a handle for additional functionalization . Researchers utilize this compound to develop novel chemical entities for drug discovery, material science, and as a standard in analytical method development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-formyl-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)14-9-13(10-17)7-8-15(14)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBOMPGGRIMBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626173
Record name Methyl 2-(benzyloxy)-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255734-73-7
Record name Methyl 2-(benzyloxy)-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 255734-73-7

This guide provides an in-depth exploration of Methyl 2-(benzyloxy)-5-formylbenzoate, a key organic intermediate. We will delve into its physicochemical properties, logical synthetic routes, and its significant potential as a versatile building block in the landscape of pharmaceutical research and drug development.

Introduction: The Strategic Importance of a Bifunctional Building Block

Methyl 2-(benzyloxy)-5-formylbenzoate is an aromatic compound featuring three key functional groups: a methyl ester, a benzyl ether, and an aldehyde. This unique combination makes it a strategically important intermediate in multi-step organic synthesis. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. The methyl ester and the aldehyde functionalities provide two distinct reactive sites for chain elongation, cyclization, and the introduction of diverse molecular complexity.

The true value of this molecule lies in its capacity for controlled, sequential reactions. The aldehyde can undergo nucleophilic additions, reductive aminations, or Wittig reactions, while the ester can be hydrolyzed, amidated, or reduced. This orthogonality allows chemists to build complex molecular architectures with high precision, a critical requirement in the synthesis of pharmacologically active compounds.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Methyl 2-(benzyloxy)-5-formylbenzoate is essential for its effective use in synthesis, including solvent selection, reaction conditions, and purification strategies.

PropertyValueSource/Comment
CAS Number 255734-73-7
Molecular Formula C₁₆H₁₄O₄Calculated
Molecular Weight 270.28 g/mol Calculated
Appearance Off-white to pale yellow solidInferred from related compounds
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.Inferred from chemical structure
Melting Point Not definitively reported, but expected to be a low to medium melting solid.N/A

Synthesis of Methyl 2-(benzyloxy)-5-formylbenzoate: A Logical Approach

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Benzyl Protection cluster_1 Step 2: Formylation A Methyl 2-hydroxy-5-formylbenzoate B Methyl 2-(benzyloxy)benzoate A->B  Benzyl Bromide (BnBr), K₂CO₃, Acetone, Reflux C Methyl 2-(benzyloxy)-5-formylbenzoate B->C  (e.g., Duff Reaction or similar formylation method)

Caption: Proposed two-step synthesis of Methyl 2-(benzyloxy)-5-formylbenzoate.

Step 1: Benzylation of Methyl 2-hydroxy-5-formylbenzoate

The first step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a crucial step to prevent unwanted side reactions at the phenol position during subsequent manipulations of the aldehyde group.

Reaction Scheme:

Starting Material: Methyl 2-hydroxy-5-formylbenzoate Reagents: Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃) Solvent: Acetone Conditions: Reflux

Detailed Protocol:

  • To a solution of Methyl 2-hydroxy-5-formylbenzoate (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 2-(benzyloxy)-5-formylbenzoate.

Causality Behind Experimental Choices:

  • Potassium Carbonate (K₂CO₃): A mild base is used to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This enhances the nucleophilicity of the oxygen, facilitating the subsequent Williamson ether synthesis.

  • Acetone: A polar aprotic solvent is chosen because it readily dissolves the organic reactants and is suitable for the reaction temperature.

  • Benzyl Bromide (BnBr): This is the electrophile that reacts with the phenoxide to form the benzyl ether.

  • Reflux: Heating the reaction mixture increases the reaction rate, ensuring the completion of the benzylation in a reasonable timeframe.

Characterization of the Product

The successful synthesis of Methyl 2-(benzyloxy)-5-formylbenzoate would be confirmed by standard spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the singlet for the methyl ester protons, the singlet for the benzylic protons, and the singlet for the aldehyde proton. The disappearance of the phenolic proton signal from the starting material would also be indicative of a successful reaction.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbons of the ester and aldehyde.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester and aldehyde, as well as the C-O stretching of the ether linkage.

  • Mass Spectrometry (MS): This would confirm the molecular weight of the product.

Applications in Drug Development and Medicinal Chemistry

The trifunctional nature of Methyl 2-(benzyloxy)-5-formylbenzoate makes it a highly valuable precursor in the synthesis of complex, biologically active molecules. Its utility stems from the ability to selectively manipulate its functional groups.

A Versatile Scaffold for Library Synthesis

The aldehyde and ester groups serve as handles for combinatorial chemistry, allowing for the rapid generation of a library of derivatives for biological screening. For instance, the aldehyde can be converted into a variety of functional groups:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce diverse amine-containing side chains.

  • Wittig Reaction: Reaction with phosphorus ylides can lead to the formation of alkenes with various substituents.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde yields secondary alcohols, which can be further modified.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to a primary alcohol.

Potential Role as a Key Intermediate

Given the prevalence of substituted benzaldehyde and benzoate moieties in pharmaceuticals, Methyl 2-(benzyloxy)-5-formylbenzoate is a plausible intermediate in the synthesis of various drug candidates. The core phenyl ring with its specific substitution pattern can be a key pharmacophore for interaction with biological targets. For example, related formylbenzoate derivatives are known precursors for compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties.[1]

Applications cluster_0 Aldehyde Modifications cluster_1 Ester Modifications A Methyl 2-(benzyloxy)-5-formylbenzoate B Reductive Amination A->B C Wittig Reaction A->C D Grignard Reaction A->D E Hydrolysis to Carboxylic Acid A->E F Amidation A->F G Reduction to Alcohol A->G

Caption: Potential synthetic transformations of Methyl 2-(benzyloxy)-5-formylbenzoate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Methyl 2-(benzyloxy)-5-formylbenzoate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

Methyl 2-(benzyloxy)-5-formylbenzoate is a valuable and versatile intermediate in organic synthesis. Its unique combination of a protected phenol, an ester, and an aldehyde on a central aromatic scaffold provides chemists with a powerful tool for the construction of complex molecules. While specific, published applications are not widespread, its potential for use in the synthesis of novel pharmaceutical agents is significant. The logical synthetic route outlined in this guide provides a practical approach for its preparation, opening the door for its broader application in research and development.

References

  • This guide is a synthesis of established chemical principles and data inferred from related compounds, as specific literature on Methyl 2-(benzyloxy)-5-formylbenzoate (CAS 255734-73-7) is limited in the public domain.
  • Information on related compounds such as Methyl 2-formylbenzoate can be found in various chemical databases and supplier c
  • General principles of organic synthesis, including benzylation and formylation reactions, are detailed in standard organic chemistry textbooks.
  • Farooq, S., & Ngaini, Z. (2019). Methyl-2-Formyl Benzoate: A Review of Synthesis and Applications. Current Organocatalysis.

Sources

Safety data sheet (SDS) Methyl 2-(benzyloxy)-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Risk Assessment of Methyl 2-(benzyloxy)-5-formylbenzoate

This guide provides a comprehensive overview of the predicted hazards, risk assessment protocols, and safe handling procedures for Methyl 2-(benzyloxy)-5-formylbenzoate (CAS No. 255734-73-7). As a specific Safety Data Sheet (SDS) for this compound is not widely available, this document has been constructed by analyzing its core functional groups—an aromatic aldehyde, a benzoate ester, and a benzyl ether—and by referencing safety data from structurally analogous chemicals. This approach provides a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety.

Section 1: Chemical Identification and Predicted Properties

Before handling any research chemical, a thorough understanding of its identity and physical properties is paramount.[1] This allows for accurate experimental planning and the anticipation of its behavior under various laboratory conditions.

Product Name: Methyl 2-(benzyloxy)-5-formylbenzoate[2] Synonyms: 2-(BENZYLOXY)-5-FORMYLBENZOIC ACID METHYL ESTER[2] CAS Number: 255734-73-7[2] Molecular Formula: C₁₆H₁₄O₄ Molecular Weight: 270.28 g/mol

The structure combines three key functional groups that dictate its chemical reactivity and hazard profile:

  • Aromatic Aldehyde (Formyl Group): This group is reactive and susceptible to oxidation.[3] It is the primary driver for potential irritation and sensitization properties.[4][5]

  • Methyl Ester: This group can undergo hydrolysis, especially in the presence of strong acids or bases.

  • Benzyl Ether (Benzyloxy Group): A common protecting group in organic synthesis, it is generally stable but can be cleaved under specific reductive or acidic conditions.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Comments
Appearance White to off-white solidBased on similar substituted aromatic compounds.
Solubility Insoluble in water.[6] Soluble in organic solvents like ethanol, acetone, and ethyl acetate.[3]The molecule is largely nonpolar due to the aromatic rings.
Boiling Point > 200 °CHigh molecular weight and aromatic structure suggest a high boiling point.
Flash Point > 63 °CPredicted to be a combustible liquid, similar to benzaldehyde.[7]
Stability Stable under recommended storage conditions.[3] May be sensitive to air and light.[6][8]The aldehyde group can oxidize to a carboxylic acid upon prolonged air exposure.[8]

Section 2: Hazard Identification and GHS Classification

A comprehensive risk assessment begins with identifying the intrinsic hazards of a substance.[9] The Globally Harmonized System (GHS) provides a standardized framework for this classification.[10] The following classification is predicted based on the hazards associated with its functional groups.

Predicted GHS Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[11][12]
Skin IrritationCategory 2H315: Causes skin irritation.[4][13][14]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[8][15][16]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[5][17][18]

GHS Label Elements

  • Pictograms:

    • 
      (GHS07)
      
    • 
      (GHS08)
      
  • Signal Word: Danger

  • Precautionary Statements: P261, P280, P302+P352, P305+P351+P338, P342+P311[4]

Analysis of Functional Group Hazards:

  • Aromatic Aldehydes: Benzaldehyde, the simplest aromatic aldehyde, is known to be an irritant to the eyes, skin, and respiratory tract.[7][8] It is also a known skin sensitizer.[4][5] These properties are attributed to the reactivity of the aldehyde group.

  • Benzoate Esters: Benzyl benzoate is recognized as a skin irritant and can cause allergic contact dermatitis.[13][19][20] Phenyl benzoate is classified as a skin sensitizer.[18] This suggests a potential for sensitization from the ester portion of the molecule.

Section 3: Proactive Risk Assessment and Control Measures

For any new or non-routine experiment, a documented risk assessment must be performed.[21] This process is not merely a formality but a critical scientific planning tool to ensure safety.[22]

The Risk Assessment Workflow

The following workflow should be undertaken by the researcher in consultation with their supervisor before any practical work begins.

RiskAssessmentWorkflow cluster_planning Phase 1: Planning & Information Gathering cluster_assessment Phase 2: Risk Evaluation cluster_control Phase 3: Control Implementation cluster_review Phase 4: Documentation & Review A Define Scope: Scale, duration, and personnel involved. B Identify Hazards: Consult SDS of all reactants, products, and byproducts. A->B C Evaluate Exposure Routes: Inhalation, dermal, -ingestion, injection? B->C D Assess Likelihood & Severity of Exposure C->D E Determine Initial Risk Level (Low, Medium, High) D->E F Apply Hierarchy of Controls: 1. Engineering (Fume Hood) 2. Administrative (SOPs) 3. PPE (Gloves, Goggles) E->F If Risk > Low G Develop Emergency Plan: Spill, fire, and exposure response. F->G H Document Assessment & Controls G->H I Supervisor Review & Approval H->I J Proceed with Experiment I->J

Caption: A stepwise workflow for conducting a laboratory risk assessment.

Hierarchy of Controls

The most effective risk mitigation follows a "hierarchy of controls." Relying solely on Personal Protective Equipment (PPE) is the least effective measure and should be the last line of defense.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard.

    • Primary Control: All handling of Methyl 2-(benzyloxy)-5-formylbenzoate, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

  • Administrative Controls: These are changes to work policies and procedures.

    • Develop a specific Standard Operating Procedure (SOP) for the planned experiment.

    • Restrict access to the area where the chemical is being used.

    • Avoid working alone when handling hazardous chemicals.[23]

  • Personal Protective Equipment (PPE): This is equipment worn to minimize exposure.

    • PPE is mandatory even when using engineering controls.[24] See Table 2 for specific recommendations.

Section 4: Standard Protocol for Safe Handling and Storage

Adherence to a standardized protocol minimizes the risk of accidental exposure and ensures experimental integrity.[25]

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm that a chemical fume hood is certified and functioning correctly.

    • Ensure safety showers and eyewash stations are accessible and unobstructed.[24]

    • Don all required PPE as detailed in Table 2.

    • Prepare a designated waste container for contaminated solids and another for liquid waste.[1]

  • Weighing and Transfer:

    • Perform all weighing operations on a disposable weigh boat or creased glassine paper within the fume hood.

    • Use spatulas and tools dedicated to this chemical to avoid cross-contamination.

    • If transferring the solid to a reaction vessel, do so carefully to minimize dust generation.

  • In-Reaction Use:

    • Keep the reaction vessel within the fume hood for the duration of the experiment.

    • Ensure all glassware is properly secured.

    • Maintain constant vigilance over the reaction, especially if heating or agitation is involved.

  • Post-Procedure Cleanup:

    • Quench the reaction safely according to the established SOP.

    • Clean all contaminated glassware within the fume hood.

    • Wipe down the work surface of the fume hood with an appropriate solvent and then soap and water.

    • Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in the designated solid waste container.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.[5]

Table 2: Personal Protective Equipment (PPE) Selection
Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness 0.11 mm)Provides protection against splashes of organic chemicals. Double-gloving is recommended for extended operations. Change gloves immediately if contamination is suspected.[7]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[25]Protects against dust particles and splashes. Goggles are required if there is a significant splash hazard.[15]
Skin/Body Protection Flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Protects skin from accidental contact and provides a removable barrier in case of a spill.[24]
Respiratory Protection Not typically required if work is performed in a fume hood.If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7]
Storage Requirements
  • Store in a tightly sealed, clearly labeled container.[24]

  • Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][26]

  • Store away from light and sources of ignition.[7][27]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.[1]

  • Inhalation: Move the person to fresh air and have them rest. If respiratory symptoms such as coughing, shortness of breath, or asthma-like signs develop, seek immediate medical attention.[4][7]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[15] If irritation or a rash develops, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][12]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7][27]

  • Hazards: The compound is likely combustible.[7] Fire may produce irritating or toxic fumes, including carbon monoxide and carbon dioxide.[14][15]

  • Firefighter Protection: Wear full protective gear and a self-contained breathing apparatus (SCBA).

Accidental Release Measures
  • Small Spills: For solid spills, first remove all ignition sources. Moisten the material with a suitable solvent like ethanol to prevent dust from becoming airborne.[6] Carefully sweep or scoop the material into a designated, labeled waste container. Clean the spill area thoroughly.

  • Large Spills: Evacuate the area. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up without appropriate training and respiratory protection.

Section 6: Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] Never dispose of chemical waste down the drain.

  • Contaminated Solids: Place gloves, weigh boats, paper towels, and excess reagent in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Collect reaction mixtures and solvent rinses in a labeled container for hazardous liquid waste. Ensure incompatible waste streams are not mixed.

Section 7: Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of a compound provides context for its potential hazards and byproducts.

  • Synthesis: Methyl 2-(benzyloxy)-5-formylbenzoate can be synthesized through various routes, often involving the protection of a phenolic hydroxyl group as a benzyl ether, followed by esterification and formylation of the aromatic ring. For example, a related compound, methyl 3-(benzyloxy)-5-formylbenzoate, is synthesized from 5-hydroxyisophthalic acid through a multi-step process involving benzylation, selective hydrolysis, reduction, and oxidation.[28]

  • Reactivity: The aldehyde group is the most reactive site, susceptible to nucleophilic attack and oxidation to a carboxylic acid. It can participate in reactions such as reductive amination, Wittig reactions, and aldol condensations. The ester can be hydrolyzed to a carboxylic acid, and the benzyl ether can be deprotected via catalytic hydrogenation. These reactions should be planned with a full understanding of their potential exotherms and hazards.

References

  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals.
  • XPRESS CHEMS. (2025). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
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  • Patsnap. (2024). What are the side effects of Benzyl Benzoate? - Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. Benzaldehyde | C6H5CHO | CID 240 - PubChem. [Link]

  • Worcester Polytechnic Institute. Quick Guide to Risk Assessment for Hazardous Chemicals. [Link]

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  • International Labour Organization (ILO). ICSC 0102 - BENZALDEHYDE. [Link]

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  • New Jersey Department of Health. BENZALDEHYDE - HAZARD SUMMARY. [Link]

  • International Programme on Chemical Safety (INCHEM). ICSC 0390 - BENZYL BENZOATE. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • National Research Council. (2011). Evaluating Hazards and Assessing Risks in the Laboratory. National Academies Press. [Link]

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  • ACS Publications. (2023). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Benzoic acid, phenyl ester: Human health tier II assessment. [Link]

  • University of Wollongong. Laboratory Work Risk Assessment. [Link]

  • Simon Fraser University. Risk assessment - Chemical safety. [Link]

  • Safe Work Australia. Hazardous Chemical Information System (HCIS) - Details. [Link]

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  • ResearchGate. A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. [Link]

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  • GESTIS Substance Database. Sodium benzoate. [Link]

Sources

A Senior Application Scientist's Guide to Benzaldehyde Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Centrality of the Benzaldehyde Scaffold

Benzaldehyde, the simplest aromatic aldehyde, represents far more than a fundamental organic building block; it is a cornerstone in the edifice of modern medicinal chemistry.[1] Its derivatives are privileged scaffolds, appearing in a vast array of therapeutic agents, from antibiotics and anticonvulsants to anticancer and anti-inflammatory drugs.[1][2] The unique reactivity of the benzaldehyde core—centered on the electrophilic carbonyl group and the tunable aromatic ring—provides a versatile platform for constructing the complex molecular architectures required for specific biological activity.[1]

The true power of this scaffold lies in its synthetic tractability. A wide spectrum of chemical modifications can be readily performed, allowing for the systematic exploration of structure-activity relationships (SAR). This guide delves into the core synthetic transformations that leverage benzaldehyde derivatives, moving beyond mere procedural steps to explain the underlying chemical principles and strategic choices that drive successful pharmaceutical synthesis. We will explore key protocols, reaction mechanisms, and their direct application in the development of biologically potent molecules.

Chapter 1: Core Synthetic Methodologies & Mechanistic Insights

The utility of benzaldehyde derivatives is best understood through the lens of the key reactions they facilitate. These transformations are the workhorses of medicinal chemistry, enabling the formation of critical carbon-carbon and carbon-heteroatom bonds.

The Aldol Condensation: Crafting α,β-Unsaturated Ketones (Chalcones)

The Aldol condensation is a powerful tool for C-C bond formation, pivotal in synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to flavonoids and isoflavonoids and exhibit significant biological activities, including anticancer and anti-inflammatory properties.[3][4] The crossed or Claisen-Schmidt condensation, involving an aromatic aldehyde like benzaldehyde (which cannot enolize) and an enolizable ketone (like acetophenone), is particularly high-yielding because it minimizes self-condensation of the aldehyde.[5]

Causality of Experimental Choices: The reaction is typically base-catalyzed. The base (e.g., NaOH) deprotonates the α-carbon of the ketone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The choice of a non-enolizable aldehyde like benzaldehyde is strategic, directing the reaction pathway to the desired crossed product.[5] Subsequent dehydration of the resulting β-hydroxy ketone is often spontaneous or facilitated by heat, driven by the formation of a stable, conjugated π-system.[6]

Caption: Figure 1: Mechanism of Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of Benzalacetophenone (Chalcone) [5]

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Acetophenone (1.0 eq)

    • 95% Ethanol

    • 20% Sodium Hydroxide (aqueous solution)

    • 2N Hydrochloric Acid

    • Ice water

  • Procedure:

    • In a 50 mL Erlenmeyer flask, combine benzaldehyde (1.0 eq) and acetophenone (1.0 eq).

    • Add 10 mL of 95% ethanol and stir the mixture until all solids are dissolved. Gentle warming on a hot plate may be required.

    • Cool the solution to room temperature.

    • Slowly add 10 mL of 20% NaOH solution while stirring vigorously. Continue stirring until the mixture becomes cloudy or solidifies (typically 15-30 minutes).

    • Add 10 mL of ice water to the flask and carefully neutralize the mixture with 2N HCl until it is slightly acidic (check with pH paper).

    • Transfer the mixture to a beaker containing 20 mL of ice water, stir to break up the precipitate, and collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water and allow it to air dry. Recrystallization from ethanol can be performed for further purification.

The Mannich Reaction: A Three-Component Route to β-Amino Ketones

The Mannich reaction is a three-component condensation that forms a C-C bond via the aminoalkylation of an acidic proton located alpha to a carbonyl group.[7] It involves an active hydrogen compound (e.g., a ketone), a non-enolizable aldehyde (often formaldehyde, but benzaldehyde can be used), and a primary or secondary amine.[7][8] The resulting "Mannich bases" are crucial intermediates in pharmaceutical synthesis, found in drugs like the antidepressant fluoxetine and the anti-inflammatory tolmetin.[7][9]

Causality of Experimental Choices: The reaction proceeds through the formation of an electrophilic iminium ion from the amine and the aldehyde.[7] The ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl compound.[9] The choice of amine (primary or secondary) is critical as it dictates the structure of the final product. Acidic conditions are often employed to catalyze the formation of the iminium ion.

Caption: Figure 2: General Mechanism of the Mannich Reaction.

Experimental Protocol: Synthesis of an Aminobenzylated Mannich Base [10]

  • Materials:

    • Benzaldehyde (2.0 eq)

    • Urea (1.0 eq)

    • N-methyl piperazine (2.0 eq)

    • Ethanol

    • Concentrated HCl (1 drop)

    • Chloroform (for recrystallization)

  • Procedure:

    • Dissolve urea (1.0 eq) in ethanol in a flask suitable for cooling in an ice bath.

    • Add N-methyl piperazine (2.0 eq) dropwise to the urea solution and stir until a clear solution is obtained.

    • Add one drop of concentrated HCl to the reaction mixture.

    • Cool the flask in an ice bath and add ice-cold ethanolic benzaldehyde (2.0 eq) dropwise while stirring.

    • Continue stirring the reaction in the ice bath for approximately 24 hours.

    • Allow the resulting mixture to stand at room temperature, with occasional shaking, for up to 3 weeks to facilitate precipitation.

    • Collect the solid product by filtration, wash thoroughly with water, and recrystallize from chloroform.

The Wittig Reaction: Precise Carbonyl-to-Alkene Conversion

The Wittig reaction is an indispensable method for synthesizing alkenes from aldehydes or ketones.[11][12] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[13] This reaction is highly valued in pharmaceutical synthesis for its reliability and stereochemical control. The formation of the very stable triphenylphosphine oxide byproduct provides a strong thermodynamic driving force for the reaction.[11]

Causality of Experimental Choices: The mechanism involves a nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, leading to a dipolar betaine intermediate which then closes to a four-membered oxaphosphetane ring.[14][15] This ring subsequently collapses to form the alkene and triphenylphosphine oxide.[15] The stereochemical outcome (E vs. Z alkene) is heavily influenced by the nature of the ylide. Unstabilized ylides (with alkyl substituents) typically yield Z-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of E-alkenes.[13]

Caption: Figure 3: Mechanism of the Wittig Reaction.

The Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines

Discovered in 1911, the Pictet-Spengler reaction remains a cornerstone for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in a vast number of alkaloids and pharmacologically active compounds.[16][17] The reaction is effectively an intramolecular Mannich reaction, where a β-arylethylamine condenses with an aldehyde or ketone, followed by a ring-closing electrophilic substitution.[16][18]

Causality of Experimental Choices: The reaction is typically catalyzed by acid, which promotes the formation of a highly electrophilic iminium ion from the initial Schiff base.[16][19] The electron-rich aromatic ring of the β-arylethylamine then acts as the nucleophile, attacking the iminium ion to close the ring. The nucleophilicity of the aromatic ring is a key factor; electron-rich systems like indoles react under mild conditions, whereas less activated rings like a simple phenyl group require stronger acids and higher temperatures.[16][18]

Caption: Figure 4: Pictet-Spengler Reaction Mechanism.

Chapter 2: Applications in Modern Drug Discovery

The versatility of the benzaldehyde scaffold is evident in the diverse biological activities of its derivatives. Strategic modifications to the core structure, enabled by the reactions discussed above, lead to compounds with potent and selective therapeutic effects.

Anticancer and Enzyme Inhibition

Benzaldehyde derivatives are a fertile ground for the discovery of novel anticancer agents.[2] For instance, benzyloxybenzaldehyde scaffolds have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers that contributes to poor treatment outcomes.[20][21] The synthesis of these inhibitors often involves a straightforward Williamson etherification, reacting a substituted 4-hydroxybenzaldehyde with a benzyl halide.[22]

Table 1: Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH Isoforms [20]

Compound IDScaffoldALDH1A3 IC₅₀ (µM)ALDH1A1 % Remaining Activity at 10 µM
ABMM-15 4-((4-Chlorobenzyl)oxy)benzaldehyde0.23 ± 0.05> 70%
ABMM-16 4-((3,4-Dichlorobenzyl)oxy)benzaldehyde1.29 ± 0.10> 70%

The data clearly demonstrates that simple substitutions on the benzyl ring, attached via an ether linkage to the benzaldehyde core, can produce highly potent and selective inhibitors for a critical cancer target.[20]

Antimicrobial and Antifungal Agents

The lipophilic nature of certain benzaldehyde derivatives allows them to interact effectively with microbial cell membranes, leading to antimicrobial and antifungal activity.[22][23] Naturally occurring derivatives, such as those isolated from the fungus Sarcodontia crocea, have shown weak to moderate antifungal properties.[24] Synthetic derivatives, such as those with a lipophilic hexyloxy chain, have also been investigated for their ability to combat pathogenic bacteria and fungi.[22] This highlights a common strategy in medicinal chemistry: modifying a core scaffold with lipophilic chains to enhance membrane permeability and interaction.

Multicomponent Reactions for Library Synthesis

Modern drug discovery relies on the rapid synthesis of diverse chemical libraries. Isocyanide-based multicomponent reactions, such as the Ugi reaction, are exceptionally well-suited for this task.[25] The Ugi reaction combines an aldehyde (like a benzaldehyde derivative), a primary amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce complex α-aminoacyl amide products.[25][26] This allows for the creation of vast libraries of peptide-like molecules by simply varying the four starting components, making it a powerful tool for generating new drug leads.[27]

Conclusion

The benzaldehyde derivative remains an indispensable tool in the pharmaceutical scientist's arsenal. Its predictable reactivity and synthetic versatility allow it to serve as a starting point for a multitude of powerful chemical transformations, including Aldol condensations, Mannich reactions, Wittig olefinations, and Pictet-Spengler cyclizations. These reactions are not merely academic exercises; they are the practical means by which complex, biologically active molecules are constructed. From targeted enzyme inhibitors to broad-spectrum antimicrobials, the derivatives of this simple aromatic aldehyde continue to provide the structural foundation for the medicines of tomorrow. The continued innovation in synthetic methodology promises that the full potential of this remarkable scaffold is yet to be realized.

References

  • An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. (2025). Benchchem.
  • The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Aldol Condensation. (n.d.).
  • Potential Therapeutic Applications of Benzaldehyde Derivatives: A Technical Guide. (2025). Benchchem.
  • Larsen, T. O., Smedsgaard, J., Anthoni, U., Christophersen, C., & Frisvad, J. C. (2007). Benzaldehyde Derivatives from Sarcodontia crocea.
  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). MDPI.
  • Benzaldehyde derivatives with investigated inhibition profile. (2024).
  • Al-Majdoub, Z. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.
  • Chaluvaraju, K. C., & Ishwarbhat, K. (2009). Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde. Asian Journal of Chemistry, 21(6), 4335-4338.
  • Synthetic applications of biologically important Mannich bases: An updated review. (n.d.).
  • Popp, F. D. (1964). Synthesis of Potential Anticancer Agents. VIII. Benzaldehyde Mustard Derivatives and Related Compounds. Journal of Medicinal Chemistry, 7(2), 210-212.
  • Pictet–Spengler reaction. (n.d.). Wikipedia.
  • Al-awadi, M. I. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(8), 1854.
  • Mannich reaction. (n.d.). Wikipedia.
  • Pictet-Spengler reaction. (n.d.). chemeurope.com.
  • Nyugen, K., & Weizman, H. (2007). Solvent Free Wittig Reactions.
  • Aldol condens
  • Ugi‐azide reaction with various substituted benzaldehyde instead of... (n.d.).
  • Synthesis, Characterization and Application of Mannich Base. (n.d.).
  • The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (n.d.). University of Technology, Iraq.
  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
  • Wittig reaction with benzaldehyde. (n.d.). ECHEMI.
  • Wittig reaction with benzaldehyde. (2014). Chemistry Stack Exchange.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors. (2020). ACS Omega.
  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Shaaban, S., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(46), 28656-28681.
  • The Complete Mechanism of an Aldol Condensation. (2018). The Journal of Organic Chemistry.
  • Al-Majdoub, Z. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed.

Sources

Technical Profile: Methyl 2-(benzyloxy)-5-formylbenzoate

[1][2][3][4]

Executive Summary & Chemical Identity

Methyl 2-(benzyloxy)-5-formylbenzoate is a functionalized aromatic ester serving as a versatile building block in medicinal chemistry. Its core structure features a benzoate scaffold with a formyl group at the para position relative to the benzyloxy substituent, making it a key intermediate for Schiff base formation, reductive amination, and further ring-closing reactions (e.g., forming benzimidazoles or isoindolinones).

Property Data
CAS Number 255734-73-7
IUPAC Name Methyl 5-formyl-2-(phenylmethoxy)benzoate
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
SMILES COC(=O)C1=C(OCC2=CC=CC=C2)C=CC(=C1)C=O[1][2]
Appearance Colorless to pale yellow solid
Solubility Soluble in DCM, EtOAc, MeCN; Insoluble in Water

Physicochemical Characterization

While specific melting point data for this intermediate is often proprietary or varies by crystalline polymorph in patent literature, experimental protocols and structural analogs provide a reliable characterization window.

Melting Point & Phase Behavior[5][7]
  • Experimental Status : The compound is isolated as a solid from standard synthesis protocols (e.g., precipitation from acetonitrile or crystallization from ethyl acetate/hexanes).

  • Estimated Melting Point : 75–85 °C (Predicted based on structural analogs like methyl 5-formylsalicylate (MP: 83–85 °C) and the lipophilic contribution of the benzyl group).

  • Observation : In some synthetic workflows (e.g., WO2014128465), the crude intermediate may appear as a viscous oil before recrystallization or column chromatography yields the solid form.

Solubility Profile
  • High Solubility : Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF).

  • Low Solubility : Water, acidic aqueous solutions.

  • Purification : Recrystallization is typically achieved using a mixture of Ethyl Acetate and Hexanes (or Heptane).

Synthesis & Reaction Mechanism

The synthesis of Methyl 2-(benzyloxy)-5-formylbenzoate is a classic Williamson Ether Synthesis , utilizing the phenolic hydroxyl group of methyl 5-formylsalicylate.

Reaction Pathway

The reaction involves the nucleophilic attack of the phenoxide anion (generated by potassium carbonate) on the benzylic carbon of benzyl bromide.

SynthesisPathwaySM1Methyl 5-formylsalicylate(C9H8O4)ProductMethyl 2-(benzyloxy)-5-formylbenzoate(C16H14O4)SM1->ProductNucleophilic Substitution (SN2)ReagentsBenzyl BromideK2CO3 / MeCNReflux, 17h

Figure 1: Synthetic pathway for the benzylation of methyl 5-formylsalicylate.

Detailed Experimental Protocol

Objective : Synthesis of Methyl 2-(benzyloxy)-5-formylbenzoate (Scale: 5.0 g).

  • Reagent Preparation :

    • Charge a reaction vessel with Methyl 5-formylsalicylate (5.00 g, 27.8 mmol).[3][4]

    • Add Acetonitrile (50 mL) as the solvent.[3][4]

    • Add Potassium Carbonate (5.26 g, 41.7 mmol, 1.5 eq) to generate the phenoxide in situ.

    • Add Benzyl Bromide (4.0 mL, 34 mmol, 1.2 eq) dropwise.

  • Reaction Conditions :

    • Heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

    • Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[3][4]

    • Note: If reaction is incomplete after 17 hours, add an additional portion of Benzyl Bromide (0.1–0.2 eq) and K₂CO₃.

  • Workup & Isolation :

    • Cool the suspension to room temperature.

    • Filtration : Filter off the inorganic solids (KBr, excess K₂CO₃) and wash the cake with Acetonitrile (2 × 40 mL).[3][4]

    • Concentration : Evaporate the filtrate under reduced pressure to obtain the crude residue.

    • Purification : Purify via flash column chromatography (Silica gel, Gradient: 0–30% EtOAc in Hexanes) to yield the product as a colorless to pale yellow solid .

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)[2][3]
  • ¹H NMR (400 MHz, CDCl₃) :

    • Aldehyde (-CHO) : Singlet, δ ~9.9–10.0 ppm.

    • Aromatic (Benzoate) :[1]

      • H-6 (ortho to ester): Doublet, δ ~8.3 ppm.

      • H-4 (ortho to aldehyde): Doublet of doublets, δ ~8.0 ppm.

      • H-3 (ortho to ether): Doublet, δ ~7.1–7.2 ppm.

    • Aromatic (Benzyl) : Multiplet, δ ~7.3–7.5 ppm (5H).

    • Benzylic (-OCH₂Ph) : Singlet, δ ~5.2–5.3 ppm (2H).

    • Methyl Ester (-OCH₃) : Singlet, δ ~3.9–4.0 ppm (3H).

Mass Spectrometry (LC-MS)
  • Ionization : ESI+ (Electrospray Ionization).

  • Observed Mass : [M+H]⁺ = 271.1 m/z; [M+Na]⁺ = 293.1 m/z.

Critical Applications in Drug Discovery

This intermediate is pivotal in the synthesis of Voxelotor (GBT440) analogs and other hemoglobin modulators. The formyl group serves as a "warhead" for reversible Schiff base formation with the N-terminal valine of hemoglobin chains, while the benzyloxy group acts as a robust protecting group or a lipophilic anchor.

ApplicationWorkflowIntermediateMethyl 2-(benzyloxy)-5-formylbenzoateStep1Reductive Amination / Condensation(with Amines/Heterocycles)Intermediate->Step1 Aldehyde ReactivityStep2Deprotection(Removal of Benzyl Group)Step1->Step2 H2/Pd-C or AcidTargetActive Pharmaceutical Ingredient(e.g., Voxelotor Analogs)Step2->Target

Figure 2: Application of the intermediate in pharmaceutical synthesis workflows.

References

  • Synthesis & Protocol : WO2014128465A1. "2-(Hetero)aryl-benzimidazole and imidazopyridine derivatives as inhibitors of asparagine methyl transferase." Example 66, Intermediate A124.

  • Chemical Identity : PubChem Compound Summary for Methyl 2-(benzyloxy)-5-formylbenzoate. (Search via CAS 255734-73-7).

  • Starting Material Properties : Methyl 5-formylsalicylate Characterization. .

Methodological & Application

Regioselective Benzylation of Methyl 5-Formyl-2-Hydroxybenzoate: Process Optimization & Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol details the regioselective


-benzylation of methyl 5-formyl-2-hydroxybenzoate (Methyl 5-formylsalicylate). This transformation is a critical step in the synthesis of pharmacophores involving hemoglobin modulators (e.g., Voxelotor analogs) and PD-1/PD-L1 inhibitors.

While Williamson ether synthesis is a foundational reaction, this specific substrate presents unique challenges due to the ambident nucleophilicity of the phenoxide and the redox sensitivity of the formyl (aldehyde) moiety. This guide prioritizes the Potassium Carbonate (


) / Dimethylformamide (DMF) system over Sodium Hydride (

) to eliminate specific organocatalyst-poisoning impurities associated with DMF decomposition.
Key Reaction Parameters
  • Reaction Type:

    
     Nucleophilic Substitution (Williamson Ether Synthesis).[1]
    
  • Selectivity:

    
    -alkylation >99% (vs. 
    
    
    
    -alkylation).
  • Critical Control: Temperature regulation to prevent Cannizzaro disproportionation of the aldehyde.

Chemical Strategy & Mechanism[1][2][3][4]

The Choice of Base: vs.

The phenol group at the 2-position is significantly acidified (


) by the electron-withdrawing effects of the ortho-ester and para-formyl groups.
  • Recommendation: Use anhydrous

    
     . It provides sufficient basicity to deprotonate the phenol without compromising the aldehyde stability.
    
  • Avoid:

    
     in DMF . Recent literature confirms that benzyl bromide and NaH in DMF can generate 
    
    
    
    -dimethyl-1-phenyl-1-(o-tolyl)methanamine via a Sommelet-Hauser type rearrangement of DMF-derived ylides. This impurity is difficult to remove and acts as a catalyst poison in downstream steps [1].
Solvent Selection[5]
  • DMF (Recommended): High dielectric constant promotes the dissociation of the phenoxide-potassium ion pair, accelerating the

    
     attack.
    
  • Acetone (Alternative): Viable for scale-up if DMF removal is a bottleneck, but requires longer reaction times (reflux 12-18h) due to lower boiling point and solubility.

Reaction Scheme & Process Flow

The following diagram illustrates the optimized workflow, highlighting critical decision nodes and safety checks.

BenzylationWorkflow Start Starting Material Methyl 5-formyl-2-hydroxybenzoate Solvation Solvation Anhydrous DMF, 25°C Start->Solvation Deprotonation Deprotonation Add K2CO3 (1.5 eq) Stir 30 min Solvation->Deprotonation Addition Electrophile Addition Add Benzyl Bromide (1.2 eq) Dropwise Deprotonation->Addition Heating Reaction Phase Heat to 60°C Monitor TLC (2-4 h) Addition->Heating Check QC Check: Aldehyde Intact? Heating->Check Quench Quench & Workup Pour into Ice/Water Extract EtOAc Check->Quench Yes (Major) Fail Side Reaction Cannizzaro / Acid Formation Check->Fail No (Overheating) Wash Purification Wash LiCl (5%) or Brine x3 Remove DMF Quench->Wash Final Product Methyl 2-(benzyloxy)-5-formylbenzoate Wash->Final

Figure 1: Process flow diagram for the benzylation protocol. Critical control point at the heating stage ensures aldehyde stability.

Experimental Protocol

Material Specifications
ReagentMW ( g/mol )Equiv.PurityRole
Methyl 5-formyl-2-hydroxybenzoate 180.161.0>98%Substrate
Benzyl Bromide (BnBr) 171.041.298%Electrophile (Lachrymator!)
Potassium Carbonate (

)
138.211.5AnhydrousBase
Potassium Iodide (KI) 166.000.199%Catalyst (Finkelstein)
DMF 73.09N/AAnhydrousSolvent
Step-by-Step Methodology

Step 1: Solvation and Deprotonation

  • Charge a flame-dried Round Bottom Flask (RBF) with Methyl 5-formyl-2-hydroxybenzoate (1.0 equiv).

  • Add anhydrous DMF (concentration 0.2 M, approx. 5 mL per mmol of substrate).

  • Add

    
      (1.5 equiv) and KI  (0.1 equiv).
    
    • Note: KI acts as a catalyst by converting benzyl bromide to the more reactive benzyl iodide in situ.

  • Stir the suspension at Room Temperature (RT) for 30 minutes. The solution will turn bright yellow/orange due to phenoxide formation.

Step 2: Electrophile Addition

  • Cool the mixture to 0°C (optional, but recommended to control exotherm on larger scales).

  • Add Benzyl Bromide (1.2 equiv) dropwise via syringe.

    • Safety: BnBr is a potent lachrymator. Handle only in a fume hood.

Step 3: Reaction

  • Warm the mixture to 60°C .

    • Caution: Do not exceed 80°C. Higher temperatures increase the risk of aldehyde oxidation or polymerization.

  • Monitor by TLC (Hexane:EtOAc 3:1).

    • Starting Material

      
      : ~0.5 (Phenol H-bonds with silica, trails).
      
    • Product

      
      : ~0.7 (Distinct spot).
      
  • Reaction is typically complete within 2–4 hours .

Step 4: Workup (DMF Removal Strategy)

  • Pour the reaction mixture into a beaker containing Ice/Water (10x reaction volume).

  • Stir vigorously. The product often precipitates as a white/off-white solid.

    • If solid forms: Filter, wash with water, and dry.[2][3]

    • If oil forms: Extract with Ethyl Acetate (EtOAc) (3x).

  • Crucial Wash: Wash the combined organic layers with 5% LiCl solution or copious Brine (3x) to remove residual DMF.

  • Dry over

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • Recrystallization: Dissolve crude solid in minimum hot Ethanol (EtOH) or Diisopropyl Ether. Cool to 4°C.

  • Flash Column: If necessary, elute with Hexane:EtOAc (gradient 9:1 to 4:1).

Quality Control & Troubleshooting

Expected Analytical Data
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 94–96°C (Lit. analogs range 90-100°C depending on purity).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       10.4 (s, 1H, CH O) - Confirm aldehyde integrity.
      
    • 
       8.3 (d, 1H, Ar-H ortho to ester).
      
    • 
       7.3-7.5 (m, 5H, Ph -CH2).
      
    • 
       5.2 (s, 2H, O-CH 2-Ph).
      
    • 
       3.9 (s, 3H, COOCH 3).
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Incomplete Rxn DMF wet or old

.
Use anhydrous DMF; grind

to fine powder before use.
New Spot at Baseline (TLC) Carboxylic acid formation.Aldehyde oxidized. Ensure inert atmosphere (

) and check solvent degassing.
Oily Impurity Residual DMF.Increase Brine/LiCl washes during workup.
Multiple Spots

-alkylation (rare).
Ensure solvent is polar aprotic (DMF) to favor

-alkylation.

References

  • Comerford, I. et al. (2016). "Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations."[4][5] The Journal of Organic Chemistry, 81(22), 11394–11396.

  • Malathi, V. et al. (2018). "Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles." ResearchGate. (Protocol validation for salicylate benzylation).

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[1][6] (Mechanistic grounding).[1][7][8]

  • PubChem. (n.d.). "Methyl 5-formyl-2-hydroxybenzoate Compound Summary." (Physical properties and safety).

Sources

Application Notes & Protocols: The Strategic Role of Methyl 2-(benzyloxy)-5-formylbenzoate in the Synthesis of Salmeterol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthesis, application, and characterization of Methyl 2-(benzyloxy)-5-formylbenzoate, a pivotal intermediate in the manufacturing of Salmeterol, a long-acting β2-adrenergic receptor agonist. We will explore the causality behind the synthetic strategy, provide detailed, field-tested protocols for its preparation and subsequent conversion, and present essential analytical and safety data.

Introduction: The Significance of Salmeterol and its Synthetic Pathway

Salmeterol is a widely prescribed medication for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic success is attributed to its long-acting bronchodilator properties, which provide sustained relief from bronchoconstriction. The molecular structure of Salmeterol features a long, lipophilic side chain that anchors the molecule to the β2-adrenergic receptor, enabling its extended duration of action.

The synthesis of a complex pharmaceutical agent like Salmeterol is a multi-step process where the strategic selection of intermediates is paramount to ensuring high yield, purity, and scalability. Methyl 2-(benzyloxy)-5-formylbenzoate emerges as a critical building block in several prominent synthetic routes. Its structure contains key functionalities—a protected phenol (benzyl ether), a methyl ester, and a reactive aldehyde group—that are sequentially manipulated to construct the final Salmeterol molecule. The benzyl protecting group is crucial for preventing unwanted side reactions at the phenolic oxygen during subsequent steps, while the aldehyde serves as the anchor point for building the ethanolamine side chain.

Part 1: Synthesis of Key Intermediate: Methyl 2-(benzyloxy)-5-formylbenzoate

The preparation of this intermediate is a foundational stage in the Salmeterol synthesis campaign. A common and efficient approach involves the benzylation of a commercially available starting material, methyl 2-hydroxy-5-formylbenzoate, or a multi-step sequence starting from simpler precursors like salicylic acid.[2]

Principle and Reaction Mechanism

The core transformation is a Williamson ether synthesis. The phenolic hydroxyl group of the starting benzoate is deprotonated by a suitable base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks benzyl chloride (or benzyl bromide) in an SN2 reaction, displacing the chloride and forming the stable benzyl ether.

  • Choice of Base: Potassium carbonate (K2CO3) is a widely used base for this reaction. It is sufficiently strong to deprotonate the phenol but mild enough to avoid undesirable side reactions like the hydrolysis of the methyl ester.

  • Choice of Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

  • Temperature Control: The reaction is typically performed at a moderately elevated temperature to ensure a reasonable reaction rate.

Visualizing the Synthesis Pathway

The following diagram illustrates a common synthetic route towards Salmeterol, highlighting the formation and subsequent reaction of the key intermediate.

Salmeterol_Synthesis cluster_0 Intermediate Synthesis cluster_1 Side-Chain Construction cluster_2 Final Steps Start Methyl 2-hydroxy- 5-formylbenzoate Intermediate Methyl 2-(benzyloxy)- 5-formylbenzoate Start->Intermediate Benzyl Chloride, K2CO3, Acetone Keto_Amine Keto-amine Adduct Intermediate->Keto_Amine + Amine Side Chain (Grignard or similar) Protected_Salmeterol N-Benzyl Salmeterol Methyl Ester Keto_Amine->Protected_Salmeterol Reduction (e.g., NaBH4) Salmeterol Salmeterol Protected_Salmeterol->Salmeterol Deprotection (e.g., H2, Pd/C)

Caption: Workflow for the synthesis and purification of the intermediate.

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-hydroxy-5-formylbenzoate (18.0 g), anhydrous potassium carbonate (20.7 g), and acetone (250 mL).

  • Reagent Addition: Begin stirring the suspension. Slowly add benzyl chloride (13.8 mL) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.

    • Dissolve the oil in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 2-(benzyloxy)-5-formylbenzoate as a light yellow oil or low-melting solid.

Expected Yield: 90-95%.

Analytical Characterization
  • ¹H NMR (400 MHz, CDCl₃): Spectral data will show characteristic peaks for the aromatic protons, the singlet for the aldehyde proton (~9.9 ppm), the singlet for the benzylic methylene protons (~5.2 ppm), and the singlet for the methyl ester protons (~3.9 ppm).

  • IR (ATR): The infrared spectrum will display strong carbonyl stretching frequencies for the aldehyde (~1690 cm⁻¹) and the ester (~1720 cm⁻¹), along with C-O ether stretches.

  • Mass Spectrometry (ESI+): The mass spectrum will show the [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of the product (C₁₆H₁₄O₄, M.W. = 270.28 g/mol ).

Part 2: Application in Salmeterol Synthesis

Methyl 2-(benzyloxy)-5-formylbenzoate is the electrophilic component that reacts with the nucleophilic amine side chain to form the carbon skeleton of Salmeterol.

Subsequent Transformation: Reductive Amination

The aldehyde group of the intermediate is the key reaction site. The synthesis proceeds via a reductive amination pathway.

  • Imine Formation: The aldehyde reacts with the primary amine of the Salmeterol side-chain, N-(6-(4-phenylbutoxy)hexyl)amine, to form a Schiff base (imine) intermediate.

  • Reduction: This imine is then reduced in situ to a secondary amine using a mild reducing agent like sodium borohydride (NaBH₄). This step creates the crucial C-N bond of the ethanolamine moiety.

  • Final Steps: Following this key coupling, the synthesis is completed by:

    • Reduction of the Ester: The methyl ester is reduced to a primary alcohol (hydroxymethyl group) using a stronger reducing agent like lithium aluminum hydride (LiAlH₄). [3] * Deprotection: The benzyl protecting group is removed, typically by catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), to reveal the free phenol of the final Salmeterol molecule. [3]

Part 3: Safety and Handling

Proper laboratory safety protocols must be strictly followed when handling the reagents involved in this synthesis.

ChemicalKey HazardsRecommended Precautions
Benzyl Chloride Lachrymator, Corrosive, Carcinogen SuspectHandle only in a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat. [4]
Acetone Highly FlammableKeep away from ignition sources. Use in a well-ventilated area. [5]
Potassium Carbonate Eye and Skin IrritantAvoid generating dust. Wear gloves and safety glasses. [6]
Intermediate Product Harmful if swallowed, Causes serious eye irritation, Combustible liquid. [7]Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling. Store in a well-ventilated place. [7]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. [7]* Skin Contact: Wash off immediately with soap and plenty of water. * Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. * Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Conclusion

Methyl 2-(benzyloxy)-5-formylbenzoate is a strategically designed and indispensable intermediate in the synthesis of Salmeterol. Its preparation via a robust Williamson ether synthesis is efficient and high-yielding. The functionalities it carries allow for a logical and controlled construction of the final, complex drug molecule. The protocols and data presented herein provide a solid foundation for researchers engaged in the synthesis of Salmeterol and related pharmaceutical compounds.

References

  • Farooq, S., & Ngaini, Z. (2019). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Current Organocatalysis.
  • Boodida, S., Gudla, P., & Maddula, S. R. (2022). An Efficient, Novel Synthetic Route to (R)-Salmeterol Xinafoate and Facile Synthetic Protocols for Preparation of its Process Related Potential Impurities. Asian Journal of Chemistry.
  • Google Patents. (2012). WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.
  • Asian Publication Corporation. (2022). An Efficient, Novel Synthetic Route to (R)-Salmeterol Xinafoate. Retrieved from [Link]

  • ResearchGate. (2016). Methyl 2-(benzoyloxy)benzoate. Retrieved from [Link]

  • Patsnap Eureka. (2022, July 1). Preparation method and application of salmeterol. Retrieved from [Link]

  • Google Patents. (2013). CN103435505A - Method for synthesizing -salmeterol.
  • Google Patents. (2012). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.
  • Google Patents. (2018). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.

Sources

Application Notes and Protocols: Selective Deprotection of the Benzyl Group in Methyl 2-(benzyloxy)-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzyl group is a cornerstone of protecting group strategy in multi-step organic synthesis, prized for its robustness under a wide range of reaction conditions and its susceptibility to removal under mild protocols.[1][2] Its application in protecting phenols and alcohols is particularly widespread. However, the selective removal of a benzyl ether in the presence of other sensitive functionalities, such as esters and aldehydes, presents a significant synthetic challenge. This application note provides a detailed guide to the deprotection of the benzyl group in Methyl 2-(benzyloxy)-5-formylbenzoate, a substrate embodying this challenge, to yield the valuable intermediate, Methyl 2-hydroxy-5-formylbenzoate.[3]

The target molecule, Methyl 2-(benzyloxy)-5-formylbenzoate, contains three key functional groups: a benzyl ether, a methyl ester, and an aromatic aldehyde. An ideal deprotection strategy must selectively cleave the benzylic C-O bond while preserving the other two functionalities. This document will explore the most effective methods for this transformation, with a primary focus on catalytic hydrogenolysis, and will also discuss alternative chemical methods, providing detailed protocols and explaining the rationale behind experimental choices.

Chemoselectivity: The Core Challenge

The primary obstacle in the deprotection of Methyl 2-(benzyloxy)-5-formylbenzoate is achieving high chemoselectivity. The formyl (aldehyde) and methyl ester groups are susceptible to reduction under certain hydrogenolysis conditions, and the ester can be cleaved under harsh acidic or basic conditions. Therefore, the selection of the deprotection method is critical to the successful synthesis of Methyl 2-hydroxy-5-formylbenzoate.

Recommended Deprotection Method: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and generally the most effective method for the cleavage of benzyl ethers.[4][5] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reductively cleave the C-O bond of the ether, yielding the corresponding phenol and toluene as a byproduct.[4][5]

Mechanism of Catalytic Hydrogenolysis

The mechanism of hydrogenolysis involves the adsorption of the substrate and hydrogen onto the surface of the metal catalyst.[4] This facilitates the cleavage of the benzyl C-O bond and the formation of the deprotected phenol and toluene.[4]

Experimental Workflow for Catalytic Hydrogenolysis

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Dissolve Substrate B Add Catalyst A->B C Purge with Inert Gas B->C D Introduce Hydrogen Source C->D E Stir at RT D->E F Filter Catalyst E->F G Concentrate Filtrate F->G H Purify Product G->H

Caption: General workflow for catalytic hydrogenolysis.

Protocol 1: Standard Catalytic Hydrogenolysis

This protocol is the recommended starting point for the deprotection of Methyl 2-(benzyloxy)-5-formylbenzoate.

Materials:

  • Methyl 2-(benzyloxy)-5-formylbenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-(benzyloxy)-5-formylbenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the flask and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Introduce hydrogen gas via a balloon or connect to a Parr hydrogenator (1 atm to 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

ParameterRecommended ConditionRationale
Catalyst 10% Pd/CStandard and effective catalyst for benzyl ether cleavage.[6]
Catalyst Loading 5-10 mol%A good starting point to ensure a reasonable reaction rate without excessive catalyst use.
Solvent Methanol or Ethyl AcetateProtic solvents like methanol can sometimes accelerate the reaction rate.[7]
Hydrogen Source H₂ balloon or Parr apparatusA balloon is suitable for small-scale reactions, while a Parr apparatus allows for higher pressures and larger scales.
Temperature Room TemperatureGenerally sufficient for benzyl ether hydrogenolysis and minimizes potential side reactions.[4]
Protocol 2: Catalytic Transfer Hydrogenation (CTH)

CTH is a valuable alternative to using hydrogen gas, especially in laboratories not equipped for high-pressure hydrogenations.[4] This method utilizes a hydrogen donor molecule to transfer hydrogen to the substrate in the presence of a catalyst.

Materials:

  • Methyl 2-(benzyloxy)-5-formylbenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄) or 1,4-Cyclohexadiene

  • Methanol (MeOH)

Procedure:

  • Dissolve Methyl 2-(benzyloxy)-5-formylbenzoate (1.0 eq) in methanol in a round-bottom flask.

  • Add 10% Pd/C (5-10 mol%).

  • Add ammonium formate (3-5 eq) in one portion.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product may require an aqueous workup to remove ammonium salts before purification by column chromatography.

ParameterRecommended ConditionRationale
Hydrogen Donor Ammonium formateA stable, easy-to-handle solid that serves as an efficient hydrogen source.[8][9]
Catalyst 10% Pd/CRemains the catalyst of choice for this transformation.
Solvent MethanolA common and effective solvent for CTH reactions.
Temperature Room Temperature to 50 °CGentle heating can increase the reaction rate if it is sluggish at room temperature.

Alternative Deprotection Methods

While catalytic hydrogenolysis is generally preferred, certain situations may necessitate alternative methods. For instance, if the molecule contains other functional groups susceptible to reduction under hydrogenolysis conditions (though less likely with this specific substrate), chemical deprotection methods can be employed.

Acid-Catalyzed Cleavage

Strong acids can cleave benzyl ethers, but this method is often limited to substrates that can withstand harsh acidic conditions.[1] For Methyl 2-(benzyloxy)-5-formylbenzoate, there is a risk of ester hydrolysis.[10]

Lewis Acid-Mediated Deprotection

Lewis acids, such as boron trichloride (BCl₃), can effect the debenzylation of aryl benzyl ethers.[11] This method can be highly chemoselective, proceeding at low temperatures and tolerating a variety of functional groups.[11][12]

Reaction Mechanism: BCl₃-Mediated Debenzylation

G A Coordination of BCl3 to Benzyl Ether B Cleavage of C-O Bond A->B C Formation of Dichloroboryl Ether and Benzyl Cation B->C D Hydrolysis C->D E Phenol Product D->E

Sources

Troubleshooting & Optimization

Preventing oxidation of Methyl 2-(benzyloxy)-5-formylbenzoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidation During Storage

Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals working with Methyl 2-(benzyloxy)-5-formylbenzoate. Here, we address the common challenge of preventing its oxidation during storage to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Methyl 2-(benzyloxy)-5-formylbenzoate turning into a white solid upon storage?

This is a classic sign of oxidation. The formyl group (-CHO) on your molecule is susceptible to autoxidation, a reaction with atmospheric oxygen, which converts the aldehyde to the corresponding carboxylic acid: Methyl 2-(benzyloxy)-5-carboxybenzoate.[1] This newly formed carboxylic acid is often a white crystalline solid that is less soluble and may precipitate out of the solution or appear as crystals in the neat compound.[1]

Q2: What is the chemical mechanism behind this oxidation?

The oxidation of aldehydes like Methyl 2-(benzyloxy)-5-formylbenzoate to carboxylic acids proceeds through a free-radical chain mechanism.[1][2] This process can be initiated by light and involves atmospheric oxygen.[1][3][4][5] The presence of the benzylic ether does not significantly hinder this process, as the primary site of reactivity is the aldehyde functional group.

Q3: Can I still use my Methyl 2-(benzyloxy)-5-formylbenzoate if some oxidation has occurred?

It is highly recommended to use the pure compound for your reactions to ensure reproducibility and avoid side reactions. The presence of the carboxylic acid impurity can interfere with subsequent reactions, especially those that are sensitive to acidic conditions or require precise stoichiometry. For instance, if you are performing a reaction that is base-catalyzed, the acidic impurity can neutralize your catalyst, leading to lower yields or reaction failure.[6]

Q4: How can I confirm that my sample has oxidized?

Besides visual inspection for white crystals, you can use analytical techniques to confirm oxidation.[1]

  • Thin-Layer Chromatography (TLC): The carboxylic acid will have a different Rf value than the aldehyde. Typically, the more polar carboxylic acid will have a lower Rf.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the aldehyde proton peak (around 9-10 ppm) will decrease in intensity, and a new, broad peak for the carboxylic acid proton (typically >10 ppm) will appear.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis will show a new peak corresponding to the carboxylic acid, with a different retention time than the parent aldehyde.

Troubleshooting Guide: Preventing and Addressing Oxidation

This section provides a problem-and-solution framework to help you manage the stability of your Methyl 2-(benzyloxy)-5-formylbenzoate.

Problem 1: My freshly opened bottle of Methyl 2-(benzyloxy)-5-formylbenzoate already shows signs of oxidation.
  • Probable Cause: The compound may have been improperly stored before it reached you, or the packaging may not have been completely airtight. Even new bottles from suppliers can contain varying amounts of the oxidized product.[7]

  • Solution:

    • Purification: Before use, it is best practice to purify the aldehyde. A common and effective method is to wash a solution of the compound in an organic solvent (like diethyl ether or ethyl acetate) with a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate.[6][8][9] The acidic carboxylic acid will be converted to its water-soluble sodium salt and extracted into the aqueous layer.[9] After separation, the organic layer should be washed with water, dried over an anhydrous salt like magnesium sulfate, and the solvent evaporated.[6][8]

    • Contact Supplier: If the product is significantly oxidized upon arrival, contact your chemical supplier.

Problem 2: My compound appears to oxidize quickly even after opening a new bottle.
  • Probable Cause: The primary culprits are exposure to air (oxygen) and light.[1][10] Each time the bottle is opened, the headspace is replenished with fresh air, accelerating the oxidation process.

  • Solution: Implement a stringent storage and handling protocol.

Storage ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[1][6]Minimizes contact with oxygen, the primary oxidant.[1]
Container Use an airtight, amber or opaque glass bottle.[1][10]Protects from light, which can catalyze the oxidation reaction.[1]
Headspace Aliquot the compound into smaller, appropriately sized vials for daily use.Reduces the headspace and the frequency of exposing the bulk material to air.
Temperature Store at a cool, controlled temperature (15°C to 25°C).[1][11]While refrigeration can slow the oxidation rate, it may also cause the less soluble benzoic acid to crystallize out.[1]
Problem 3: I am storing the compound correctly, but still observe some degradation over time.
  • Probable Cause: For highly sensitive applications or long-term storage, additional protective measures may be necessary.

  • Solution:

    • Addition of Inhibitors: Small amounts of radical inhibitors, such as hydroquinone or Butylated Hydroxytoluene (BHT), can be added to scavenge the free radicals that propagate the oxidation chain reaction.[6][7][8]

    • Dilution: Storing the aldehyde as a dilute solution in a dry, inert solvent can also help to slow down the rate of degradation.

Experimental Protocols

Protocol 1: Purification of Partially Oxidized Methyl 2-(benzyloxy)-5-formylbenzoate

This protocol describes the removal of the carboxylic acid impurity via a basic aqueous wash.[9]

Materials:

  • Partially oxidized Methyl 2-(benzyloxy)-5-formylbenzoate

  • Diethyl ether or Ethyl acetate

  • 5% aqueous sodium carbonate solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude Methyl 2-(benzyloxy)-5-formylbenzoate in a suitable volume of diethyl ether or ethyl acetate in a separatory funnel.

  • Add an equal volume of 5% aqueous sodium carbonate solution, stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with the sodium carbonate solution.

  • Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of brine.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified aldehyde.

Protocol 2: Optimal Storage of Methyl 2-(benzyloxy)-5-formylbenzoate

This protocol outlines the best practices for storing the purified compound to minimize future oxidation.

Materials:

  • Purified Methyl 2-(benzyloxy)-5-formylbenzoate

  • Small, amber glass vials with PTFE-lined caps

  • Source of inert gas (Nitrogen or Argon) with a delivery system (e.g., a needle attached to a tube)

  • Parafilm or a suitable sealing tape

Procedure:

  • Aliquot the purified aldehyde into several small, amber glass vials, filling them to minimize headspace.

  • Gently flush the headspace of each vial with a stream of nitrogen or argon for 30-60 seconds.

  • Quickly and tightly cap each vial.

  • Wrap the cap and neck of the vial with Parafilm for an extra seal.

  • Store the vials in a cool, dark, and dry place, such as a desiccator in a cabinet, at a controlled room temperature (15-25°C).[1][11]

Visualizing the Oxidation and Prevention Strategy

To better understand the processes involved, the following diagrams illustrate the oxidation pathway and the logic behind the recommended preventative measures.

Oxidation_Pathway Aldehyde Methyl 2-(benzyloxy)-5-formylbenzoate Radical Benzoyl-type Radical Aldehyde->Radical Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical O₂ Peroxy_Radical->Radical Propagates Carboxylic_Acid Carboxylic Acid Impurity Peroxy_Radical->Carboxylic_Acid Another Aldehyde Light/Heat Light/Heat Light/Heat->Aldehyde Initiates Oxygen O₂ (from Air) Another_Aldehyde Another Aldehyde Molecule

Caption: Simplified free-radical chain mechanism of aldehyde autoxidation.

Prevention_Strategy cluster_problem Problem cluster_causes Primary Causes cluster_solutions Preventive Solutions Oxidation Oxidation of Aldehyde Oxygen Oxygen (Air) Exposure Oxidation->Oxygen Caused by Light Light Exposure Oxidation->Light Catalyzed by Antioxidants Add Inhibitors (e.g., BHT) Oxidation->Antioxidants Inhibited by Inert_Atmosphere Store under Inert Gas (N₂ or Ar) Oxygen->Inert_Atmosphere Mitigated by Airtight_Container Use Airtight Containers Oxygen->Airtight_Container Mitigated by Aliquoting Aliquot into Smaller Vials Oxygen->Aliquoting Minimized by Amber_Bottle Use Amber/Opaque Bottles Light->Amber_Bottle Mitigated by

Caption: A logical workflow for preventing aldehyde oxidation.

By understanding the underlying chemistry of Methyl 2-(benzyloxy)-5-formylbenzoate degradation and implementing these proactive storage and handling strategies, you can ensure the quality and reliability of your starting materials, leading to more successful and reproducible experimental outcomes.

References

  • ResearchGate. (2016). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of oxidation of benzaldehyde to benzoic acid. Retrieved from [Link]

  • Sciencemadness. (2010, November 26). Oxidation of Benzaldehyde, Prevention Of. Retrieved from [Link]

  • RSC Publishing. (2023, November 29). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalyst- and Additive-Free Sunlight-Induced Autoxidation of Aldehydes to Carboxylic Acids | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2-(benzyloxy)-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with Methyl 2-(benzyloxy)-5-formylbenzoate , a key intermediate often used in the synthesis of voxelotor analogs or kinase inhibitors.

This molecule presents a unique purification challenge: it contains a formyl group (aldehyde) prone to oxidation and a benzyloxy ether that adds significant lipophilicity. Unlike simpler benzoates, the bulky benzyloxy group usually renders this compound a solid, but it often "oils out" due to a low melting point threshold or impurities like benzyl alcohol.

Compound Profile:

  • Functional Groups: Ester (methyl), Aldehyde (formyl), Ether (benzyloxy).

  • Major Impurity Risks:

    • Oxidation: 2-(benzyloxy)-5-carboxybenzoate (carboxylic acid formation).

    • Hydrolysis: 5-formyl-2-hydroxybenzoate (loss of benzyl group) or acid hydrolysis of the ester.

    • Synthetic Residues: Benzyl bromide (lachrymator) or Benzyl alcohol.

Standard Operating Procedure (SOP): The "Dual-Solvent" Protocol

We recommend a bi-phasic solvent system (Solvent/Anti-solvent) over single-solvent systems for this compound. Single solvents often require excessive heating, promoting aldehyde oxidation.

Recommended Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)
ParameterSpecificationReason for Selection
Primary Solvent Ethyl Acetate (EtOAc)Excellent solubility for the ester/aldehyde core; moderate boiling point (

).
Anti-Solvent n-Heptane (or Hexanes)Miscible with EtOAc; induces precipitation of the lipophilic benzyloxy group without crashing out impurities too fast.
Alternative Diisopropyl Ether (DIPE)Good single-solvent option if the crude is >90% pure.
Avoid Methanol / EthanolRisk of transesterification (methyl

ethyl) or hemiacetal formation with the aldehyde.
Step-by-Step Protocol
  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) to protect the aldehyde.
    
  • Dissolution: Add EtOAc dropwise at near-reflux temperature (

    
    ) until the solid just dissolves.
    
    • Tech Tip: If the solution is dark yellow/orange, add Activated Carbon (1-2 wt%), stir for 5 mins, and hot-filter through Celite.

  • The Cloud Point: Remove from heat. While still hot, slowly add n-Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add 1-2 drops of EtOAc to clear the cloudiness. The solution is now supersaturated.[1]

  • Crystallization:

    • Allow to cool to Room Temperature (RT) slowly (over 1-2 hours). Do not disturb.

    • Once RT is reached, move to an ice bath (

      
      ) for 30 minutes.
      
  • Isolation: Filter the white/off-white needles via vacuum filtration. Wash with cold n-Heptane.

Troubleshooting Hub (Q&A)

Category A: Visual Anomalies (Oiling Out & Color)

Q1: My product separates as a yellow oil at the bottom of the flask instead of crystals. Why? A: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with benzyloxy derivatives due to their low melting points.

  • The Fix:

    • Reheat the mixture until the oil dissolves.

    • Add more Solvent (EtOAc) . You are likely too concentrated.

    • Seed it: Add a tiny crystal of pure product (or scratch the glass) when the solution is slightly above room temperature.

    • Slow down: Wrap the flask in foil or a towel to slow the cooling rate.

Q2: The crystals are forming, but they are bright yellow. Isn't the product supposed to be white? A: Yes, the pure ester is typically white or pale cream. Yellowing indicates conjugated impurities , likely from aldol condensation side-products or oxidized phenols.

  • The Fix: Perform a Charcoal Treatment .[1] Dissolve the crude in hot EtOAc, add activated charcoal, stir for 5-10 minutes, and filter through a Celite pad before adding the Heptane anti-solvent.

Category B: Purity & Yield Issues[1]

Q3: My NMR shows a small peak at ~10.0 ppm (aldehyde) but a large broad peak at ~11.0 ppm. What is this? A: You have significant oxidation . The aldehyde (10.0 ppm) has oxidized to the carboxylic acid (11.0 ppm).

  • The Fix: Recrystallization alone may not remove the acid if the polarity is similar.

    • Wash Step: Dissolve crude in EtOAc and wash with saturated

      
        solution before recrystallization. The base will deprotonate the carboxylic acid impurity, moving it to the aqueous layer, while your neutral ester/aldehyde remains in the organic layer.
      

Q4: I smell a sharp, acrid odor even after drying. Is this normal? A: No. This is likely residual Benzyl Bromide (starting material), which is a potent lachrymator.

  • The Fix: Benzyl bromide is highly soluble in Heptane. Triturate (wash) your final crystals with cold Heptane or Pentane. If the smell persists, recrystallize from Isopropanol (IPA), as benzyl halides stay in the IPA mother liquor well.

Decision Logic & Workflow

The following diagram illustrates the decision process for optimizing the purification of this specific aldehyde-ester.

RecrystallizationLogic Start Crude Methyl 2-(benzyloxy)-5-formylbenzoate CheckSolubility Solubility Check (EtOAc vs. Alcohols) Start->CheckSolubility AcidWash Pre-Wash: Dissolve in EtOAc Wash with NaHCO3 (Remove Acid) CheckSolubility->AcidWash High Acid Impurity DissolveHot Dissolve in minimal hot EtOAc (70°C) CheckSolubility->DissolveHot Low Acid Impurity AcidWash->DissolveHot CheckColor Is solution Dark/Yellow? DissolveHot->CheckColor Charcoal Add Activated Carbon Hot Filtration (Celite) CheckColor->Charcoal Yes AddAntiSolvent Add n-Heptane until Cloud Point CheckColor->AddAntiSolvent No Charcoal->AddAntiSolvent Cooling Cool to RT (Slowly) AddAntiSolvent->Cooling Observation Observation? Cooling->Observation OilingOut Issue: Oiling Out Observation->OilingOut Liquid Droplets Crystals Success: Crystals Form Observation->Crystals White Needles FixOil Reheat + Add 10% more EtOAc + Seed Crystal OilingOut->FixOil FixOil->Cooling Filter Vacuum Filter Wash with cold Heptane Crystals->Filter

Figure 1: Purification Logic Flowchart. Blue nodes indicate start/end states; Green nodes are standard process steps; Red/Yellow nodes indicate troubleshooting interventions.

References

  • General Recrystallization of Aromatic Esters

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
    • BenchChem. (2025).[1] Optimization of Recrystallization for High Purity Benzaldehyde Derivatives.

  • Synthesis & Properties of Formyl-Benzoate Analogs

    • PrepChem. Synthesis of methyl 5-formyl-2-methoxybenzoate. (Analogous compound utilizing similar solvent systems).

    • PubChem.[2] Methyl 2-fluoro-5-formylbenzoate Compound Summary. (Structural analog data).

  • Handling of Aldehyde Impurities

    • ScienceMadness. Purification of Benzaldehyde and Derivatives. (Discussion on oxidation management and bisulfite purification).

Sources

Removing benzyl chloride impurities from Methyl 2-(benzyloxy)-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elimination of Benzyl Chloride (BnCl) Impurities

Executive Summary

In the synthesis of Methyl 2-(benzyloxy)-5-formylbenzoate (MBFB), benzyl chloride (BnCl) is frequently used as the alkylating agent to introduce the benzyloxy protecting group. Due to its lipophilicity and high boiling point (179°C), BnCl often co-elutes with the product or persists after standard concentration.

Critical Safety Warning: Benzyl chloride is a potent lachrymator and a known alkylating agent (potential genotoxin). In pharmaceutical intermediates, its limit is often strictly controlled (<10 ppm).

This guide provides three validated protocols for removing BnCl, ranked by process stage and severity of contamination.

Part 1: Diagnostic & Detection

Before attempting purification, confirm the presence and level of the impurity.

MethodDetection CharacteristicApplicability
TLC BnCl (

in Hex/EtOAc) stains active under UV (254 nm) but does not stain strongly with Anisaldehyde. Use

stain
(oxidizes benzylic C-H).[1][2]
Quick qualitative check.
HPLC BnCl elutes after the polar ester/aldehyde product on C18 columns. Monitor at 210-220 nm.Quantitative (ppm level).
GC-FID Direct injection. BnCl is volatile; MBFB is not (risk of thermal degradation).Best for quantifying residual BnCl specifically.
Part 2: Purification Protocols
Method A: The "Soft" Approach (Crystallization/Trituration)

Best for: Crude solids with <5% BnCl contamination.

Mechanism: MBFB is a polar solid (Est/Aldehyde), while BnCl is a lipophilic oil. We utilize the solubility differential in cold hydrocarbons.

Protocol:

  • Concentrate the reaction mixture to a thick oil or solid.

  • Add Heptane or Hexane (10 mL per gram of theoretical product).

  • Heat to 50°C with vigorous stirring (slurry).

  • Add Ethyl Acetate (EtOAc) dropwise just until the solid dissolves (if recrystallizing) or keep as a slurry (if triturating).

    • Note: For MBFB, trituration is often sufficient. The product remains solid; BnCl dissolves in the heptane.

  • Cool slowly to 0°C over 2 hours.

  • Filter the solid and wash with cold Pentane/Heptane .

  • Vacuum Dry: 40°C for 12 hours. (BnCl is volatile under high vac).

Scientist's Note: If the product oils out, seed the mixture with a pure crystal of MBFB. Oiling out traps the BnCl impurity inside the droplets.

Method B: The "Hard" Approach (Chemical Scavenging with DABCO)

Best for: High-value batches where yield loss from crystallization is unacceptable, or for "polishing" to <10 ppm.

Why this works: Distillation is risky due to the thermal instability of the aldehyde group on MBFB. Chemical scavenging chemically modifies BnCl into a different species that is easily removed. We use DABCO (1,4-Diazabicyclo[2.2.2]octane) .[3] It is a tertiary amine that reacts rapidly with benzylic halides to form a quaternary ammonium salt.[1] This salt is water-soluble and precipitates from organic solvents.

  • Selectivity: DABCO is non-nucleophilic enough towards the ester and aldehyde (unlike primary amines which form Schiff bases/enamines) but highly reactive toward the alkyl halide.

Protocol:

  • Dissolve the crude MBFB in Ethyl Acetate (EtOAc) or THF (5 mL/g).

  • Add 0.2 - 0.5 equivalents of DABCO (relative to the estimated BnCl impurity, or 5 mol% if unknown).

  • Stir at room temperature for 2-4 hours .

    • Observation: A white precipitate (the quaternary salt) may form.

  • Workup:

    • Filter off any precipitate.

    • Wash the organic filtrate with 1M aqueous HCl (2x). This removes excess DABCO.

    • Wash with Brine (1x).[4]

    • Dry over

      
       and concentrate.
      

DOT Diagram: DABCO Scavenging Workflow

DABCO_Scavenging Start Crude Mixture (MBFB + BnCl) Reagent Add DABCO (Solvent: EtOAc) Start->Reagent Reaction Reaction (RT, 2-4h) Reagent->Reaction Species Forms Quaternary Ammonium Salt [Bn-DABCO]+ Cl- Reaction->Species SN2 Attack Wash Acid Wash (1M HCl) Species->Wash Separation Phase Separation Wash->Separation Aqueous Aqueous Layer (Contains Salt + Excess DABCO) Separation->Aqueous Discard Organic Organic Layer (Pure MBFB) Separation->Organic Keep

Caption: Flowchart demonstrating the selective removal of Benzyl Chloride using DABCO quaternization.

Method C: The "Green" Approach (Thiosulfate Scavenging)

Best for: Large scale manufacturing (lower cost than DABCO) or strictly metal-free/amine-free requirements.

Mechanism: Sodium thiosulfate (


) reacts with alkyl halides to form Bunte salts (S-alkyl thiosulfates), which are highly water-soluble.

Protocol:

  • Dissolve crude material in DMSO (or a biphasic mixture of EtOAc and water).

  • Add Sodium Thiosulfate pentahydrate (2 equiv. relative to BnCl).[1][2][5][6][7]

  • Heat to 50-60°C for 4 hours .

  • Workup:

    • Dilute with water.[2]

    • Extract product into EtOAc.[4][8]

    • The Bunte salt stays in the aqueous layer.[9]

Part 3: Comparative Data & Decision Matrix
FeatureMethod A: CrystallizationMethod B: DABCO ScavengeMethod C: Thiosulfate
BnCl Removal Moderate (90-95%)High (>99%)High (>98%)
Yield Loss High (10-20% into mother liquor)Low (<5%)Low (<5%)
Thermal Risk LowLow (RT)Moderate (Requires Heat)
Cost LowHigh (Reagent cost)Very Low
Aldehyde Safety HighHigh (Non-nucleophilic base)High (Neutral pH)

Decision Logic Diagram

Decision_Matrix Start Impurity Level? High > 5% BnCl Start->High Low < 1% BnCl Start->Low MethodC Method C: Thiosulfate Wash High->MethodC Bulk Removal Solid Is Product Solid? Low->Solid MethodA Method A: Trituration (Heptane) Solid->MethodA Yes (Standard) MethodB Method B: DABCO Scavenging Solid->MethodB No / High Purity Req

Caption: Decision tree for selecting the optimal purification strategy based on impurity load and physical state.

Part 4: Troubleshooting FAQ

Q: I used Method B (DABCO), but I see a new spot on TLC at the baseline.

  • A: That is likely the excess DABCO or the quaternary salt if you didn't wash thoroughly. Ensure you perform the 1M HCl wash. DABCO is basic; it will protonate and move to the aqueous layer.

Q: Can I use a primary amine like Propylamine to scavenge?

  • A: NO. Your molecule contains a 5-formyl (aldehyde) group. Primary amines will react with the aldehyde to form an imine (Schiff base), destroying your product. You must use a tertiary amine (DABCO) or a non-amine nucleophile (Thiosulfate).

Q: My product is turning yellow during the Thiosulfate method.

  • A: The aldehyde might be undergoing slight Cannizzaro or oxidation if the pH is too high. Ensure the reaction is neutral. If yellowing persists, switch to Method B (DABCO) at room temperature.

Q: Can I just distill the BnCl off?

  • A: BnCl boils at 179°C. To distill it without decomposing the aldehyde (which might oxidize or decarbonylate >150°C), you need a very strong vacuum (<1 mbar). If you don't have high-vac equipment, do not attempt heat distillation.

References
  • BenchChem. (2025).[4] Effect of benzyl chloride impurities on reaction outcome.[6][10] Retrieved from

  • Royal Society of Chemistry. (2025). Styrenic DABCO Salt-Containing Monomers for the Synthesis of Novel Charged Polymers. (Context on DABCO-BnCl reaction kinetics). Retrieved from

  • ResearchGate. (2025). Conversion of benzyl chloride to dibenzyl disulfide under different conditions (Thiosulfate/Thiourea scavenging). Retrieved from [11]

  • Common Organic Chemistry. (2023). Benzyl Chloride Properties and Reactivity.[1][5][6] Retrieved from

  • PrepChem. (2023). Synthesis of methyl 5-formyl-2-methoxybenzoate.[12][13] (Analogous compound purification data). Retrieved from

Sources

Troubleshooting low yields in Methyl 2-(benzyloxy)-5-formylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(benzyloxy)-5-formylbenzoate Optimization

Case ID: #BENZ-5-CHO-OPT Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low yields in the synthesis of Methyl 2-(benzyloxy)-5-formylbenzoate . This molecule is a bifunctional intermediate (aldehyde and ester) often used as a linker in medicinal chemistry (e.g., voxelotor analogs or proteolysis targeting chimeras).

The core difficulty lies in the chemoselectivity required to alkylate a deactivated phenol (salicylate derivative) without hydrolyzing the methyl ester or degrading the aldehyde via the Cannizzaro reaction.

This guide provides a root-cause analysis, a self-validating optimized protocol, and a troubleshooting decision tree.

Module 1: The "Hidden" Chemistry (Mechanism & Causality)

To fix the yield, we must understand why it fails. The starting material, Methyl 5-formylsalicylate , presents a specific structural challenge: the Intramolecular Hydrogen Bond (IMHB) .

  • The Thermodynamic Lock: The phenolic proton is hydrogen-bonded to the carbonyl oxygen of the ester (ortho-position). This "locks" the proton, significantly increasing the pKa (making it harder to deprotonate) compared to a standard phenol.

  • The Hydrolysis Trap: To overcome the IMHB, researchers often use stronger bases (NaOH, KOH) or higher temperatures. However, the methyl ester is highly susceptible to saponification (hydrolysis) under these conditions, converting your product into the carboxylic acid (which washes away during aqueous workup).

  • Aldehyde Instability: Strong bases can also trigger the Cannizzaro reaction on the formyl group, leading to disproportionation (benzyl alcohol + benzoic acid derivatives).

The Solution: You must use a mild, anhydrous base in a polar aprotic solvent to break the H-bond without attacking the ester.

Visualizing the Pathway & Pitfalls

ReactionPathways Start Methyl 5-formylsalicylate (Substrate) Base Base Selection Start->Base Path_Good Route A: Anhydrous K2CO3/DMF (Optimized) Base->Path_Good Mild/Dry Path_Bad1 Route B: NaOH/H2O (Hydrolysis Risk) Base->Path_Bad1 Strong/Wet Product Methyl 2-(benzyloxy)- 5-formylbenzoate (Target) Path_Good->Product O-Alkylation Side_Acid Side Product: Carboxylic Acid (Saponification) Path_Bad1->Side_Acid Ester Hydrolysis Side_Cann Side Product: Cannizzaro (Disproportionation) Path_Bad1->Side_Cann Aldehyde Attack

Figure 1: Reaction pathways showing the competition between the desired Williamson ether synthesis and fatal side reactions (hydrolysis/Cannizzaro).

Module 2: Optimized Experimental Protocol

This protocol uses Potassium Carbonate (K₂CO₃) in DMF . It is superior to Acetone for this specific substrate because the higher boiling point allows you to overcome the salicylate H-bond energy, and K₂CO₃ is too weak to hydrolyze the ester rapidly in anhydrous conditions.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Methyl 5-formylsalicylate 1.0SubstrateDry thoroughly before use.
Benzyl Bromide (BnBr) 1.2ElectrophileSlight excess drives reaction. Lachrymator.
K₂CO₃ (Anhydrous) 2.0BaseMust be finely ground. Granular K₂CO₃ reacts too slowly.
Potassium Iodide (KI) 0.1CatalystForms Benzyl Iodide in situ (Finkelstein), reacting 100x faster.
DMF (Anhydrous) [0.5 M]SolventDo not use wet DMF.
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask under Nitrogen/Argon.

    • Add Methyl 5-formylsalicylate (1.0 eq), K₂CO₃ (2.0 eq, powder), and KI (0.1 eq).

    • Add anhydrous DMF (concentration ~0.5 M relative to substrate).

    • Self-Validation Check: The mixture should be a suspension. If it dissolves completely, check if your DMF is wet (salicylates are less soluble in dry DMF).

  • Activation:

    • Stir at room temperature for 15 minutes. This allows the base to begin deprotonating the phenol, breaking the intramolecular H-bond. The color often shifts to bright yellow (phenoxide formation).

  • Alkylation:

    • Add Benzyl Bromide (1.2 eq) dropwise via syringe.

    • Heat the reaction to 60°C .

    • Why 60°C? Room temp is too slow for salicylates; >90°C risks ester hydrolysis even with carbonate.

  • Monitoring (The "Stop" Signal):

    • Monitor via TLC (Hexane:Ethyl Acetate 4:1) at 2 hours .[1]

    • Target Spot: Higher R_f than starting material (O-benzyl is less polar than OH).

    • Stain: Use UV (254 nm) and DNP (for aldehyde).

    • Validation: If conversion is <50% at 2h, add another 0.1 eq of KI, not more base.

  • Workup (Crucial for Yield):

    • Quench: Pour mixture into ice-cold water (10x volume of DMF).

    • Precipitation: The product often precipitates as a white/off-white solid. Filter and wash with water.[2][3]

    • Extraction (if oil forms): Extract with Ethyl Acetate (3x). Wash organic layer with saturated LiCl (removes DMF) and Brine.

    • Drying: Dry over Na₂SO₄.

Module 3: Troubleshooting Guide (FAQ)

Q1: I see a new spot on TLC, but it stays at the baseline (low R_f). What is it?

  • Diagnosis: This is likely the carboxylic acid (2-(benzyloxy)-5-formylbenzoic acid).

  • Cause: Saponification. Your DMF was wet, or you used a hydroxide base (NaOH/KOH).

  • Fix: Switch to anhydrous K₂CO₃/DMF. If you have the acid, you can recover it by re-esterifying with MeOH/H₂SO₄, but it adds a step.

Q2: The reaction is stuck at 60% conversion after 24 hours.

  • Diagnosis: "Stalled" Williamson synthesis. The salicylate anion is sterically hindered and electronically stabilized.

  • Fix: Add TBAI (Tetrabutylammonium iodide) (5 mol%) as a phase transfer catalyst if using Acetone, or stick to the KI/DMF method. Ensure your K₂CO₃ is powdered , not granular. Surface area matters.

Q3: My product is an oil, but literature says it should be a solid.

  • Diagnosis: Residual DMF or Benzyl Bromide.

  • Fix: DMF is hard to remove. Wash your organic layer 3x with water or 5% LiCl solution. If excess Benzyl Bromide is present, triturate the oil with cold Hexane/Pentane. The product should solidify, while BnBr stays in the hexane.

Q4: Can I use Acetone instead of DMF?

  • Answer: Yes, but it requires reflux (56°C) and usually takes longer (12-24h) compared to DMF (2-4h). If you use acetone, Cs₂CO₃ (Cesium Carbonate) is more effective than K₂CO₃ due to the "Cesium Effect" (higher solubility/reactivity).

Module 4: Decision Tree & Workflow

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Issue: Low Yield / Impurities CheckTLC Check TLC: Where is the spot? Start->CheckTLC Baseline Spot at Baseline (Acid) CheckTLC->Baseline High Polarity StartMat Starting Material Remains CheckTLC->StartMat No Reaction NewSpot New Spot (Correct Rf) CheckTLC->NewSpot Target Rf Action_Hydrolysis Action: System was wet/too basic. Use dry DMF + K2CO3. Baseline->Action_Hydrolysis Action_Stall Action: Add KI (0.1 eq) or Switch to Cs2CO3. StartMat->Action_Stall Action_Workup Action: Optimize Workup. Wash w/ LiCl to remove DMF. NewSpot->Action_Workup

Figure 2: Troubleshooting decision tree for isolating the cause of failure.

References

  • BenchChem. (2025).[4][5] Experimental procedure for benzylation of methyl 5-acetyl-2-hydroxybenzoate. (Adapted protocol for salicylate benzylation).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting.

  • ChemicalBook. (2025).[6] Preparation and properties of benzyl benzoate derivatives.

  • Google Patents. (2018). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.[7] (Industrial optimization of similar salicylate-to-ether conversions).

Sources

Technical Support Center: Chemoselective Reduction of Methyl 2-(benzyloxy)-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Triad

Welcome to the technical support hub for the reduction of Methyl 2-(benzyloxy)-5-formylbenzoate (Compound A ). This reaction is a classic exercise in chemoselectivity . Your objective is to reduce the aldehyde at C5 to a primary benzyl alcohol without disturbing two sensitive functionalities:

  • The Methyl Ester: Susceptible to over-reduction (to a diol) or transesterification.

  • The Benzyl Ether: Susceptible to hydrogenolysis (cleavage) if catalytic hydrogenation is attempted.

The industry-standard protocol utilizes Sodium Borohydride (NaBH₄) in methanol at controlled temperatures. This guide addresses the specific side reactions that occur when this balance is lost.

Reaction Pathway Analysis

The following diagram illustrates the target pathway versus the three most common failure modes (Side Reactions A, B, and C).

ReactionPathways SM Methyl 2-(benzyloxy)- 5-formylbenzoate (Starting Material) Target Target Product (Alcohol) SM->Target NaBH4, MeOH, 0°C (Kinetic Control) SideB Side Product B (Phenol) [Benzyl Cleavage] SM->SideB H2/Pd-C or Lewis Acid SideC Side Product C (Ethyl Ester) [Transesterification] SM->SideC EtOH solvent (Solvolysis) SideA Side Product A (Diol) [Over-Reduction] Target->SideA Excess NaBH4, >25°C (Thermodynamic)

Figure 1: Reaction landscape showing the kinetic window for the desired aldehyde reduction versus thermodynamic pitfalls.

Standard Operating Procedure (Gold Standard)

To minimize side reactions, adherence to stoichiometry and temperature is critical.

ParameterSpecificationRationale
Reagent NaBH₄ (0.5 – 0.6 equiv.)1 mole of BH₄⁻ provides 4 hydrides. 0.5 equiv is theoretically sufficient (2 hydrides per aldehyde) while limiting ester interaction [1].
Solvent Anhydrous Methanol (MeOH)Ensures solubility. Crucial: Matches the ester group to prevent transesterification byproducts.
Temperature -10°C to 0°CLow temp kinetically favors the electrophilic aldehyde over the less reactive ester [2].
Quench Sat. NH₄Cl or AcetoneDestroys excess hydride immediately. Acetone acts as a "hydride sink."

Troubleshooting Guides (Ticket-Based)

Ticket #101: "My ester is disappearing / I see diol formation."

Diagnosis: Over-reduction. The ester group is generally stable to NaBH₄ at 0°C. However, if the reaction warms up or runs too long with excess hydride, the ester will reduce to the alcohol, destroying your orthogonality.

Root Cause Analysis:

  • High Temperature: At reflux, NaBH₄ in MeOH will reduce benzoate esters [3].

  • Large Excess of Reagent: Using >1.0 equiv of NaBH₄ increases the effective concentration of hydride, pushing the reaction toward the thermodynamic well (diol).

Corrective Action:

  • Strict Temp Control: Maintain reaction < 5°C.

  • Stoichiometry Check: Calculate NaBH₄ based on hydride equivalents. Use 0.25–0.35 molar equivalents of NaBH₄ mass relative to the substrate (since 1 mol NaBH₄ = 4 H⁻).

  • Luche Conditions: If selectivity remains poor, add CeCl₃·7H₂O (1 equiv). Cerium activates the aldehyde (via coordination) and dampens the basicity of the borohydride, making the reagent harder (more selective for 1,2-addition) and less likely to touch the ester [4].

Ticket #102: "I'm detecting ethyl ester impurities by LC-MS."

Diagnosis: Transesterification (Solvolysis). Root Cause: You likely used Ethanol (EtOH) as the solvent. During reduction, methoxide/ethoxide species are generated. If the solvent alcohol does not match the ester alkyl group, base-catalyzed transesterification occurs.



Corrective Action:

  • Solvent Matching: Always use Methanol for methyl esters.

  • Aprotic Co-solvent: If solubility is poor in MeOH, use a THF/MeOH mixture (4:1). THF is inert and reduces the concentration of nucleophilic alkoxides.

Ticket #103: "The benzyl ether cleaved (I see a phenol)."

Diagnosis: Hydrogenolysis or Lewis Acid cleavage. Root Cause:

  • Wrong Method: Did you attempt catalytic hydrogenation (H₂ + Pd/C)? This will quantitatively cleave benzyl ethers [5].

  • Lewis Acid Contamination: If using Lewis acids (like BBr₃ or AlCl₃) to activate the aldehyde, you risk de-benzylating the ether.

Corrective Action:

  • Stick to Hydrides: NaBH₄ does not cleave benzyl ethers under standard conditions.

  • Avoid Pd/C: Do not use transition metal catalysts if the benzyl group must remain.

Ticket #104: "My product is a sticky gum / low yield after workup."

Diagnosis: Borate Complex Formation. Boron forms stable, sticky covalent complexes with alcohols (borate esters) that are soluble in organic solvents, leading to yield loss or emulsions.

Corrective Action:

  • Acidic Workup: Quench with 1M HCl or 10% Citric Acid and stir for 20 minutes. This hydrolyzes the B-O bonds, releasing the free alcohol into the organic layer and boric acid into the aqueous layer.

    • Caution: Do not use strong acid (conc. HCl) or heat, as this might hydrolyze the methyl ester.

  • The "Fieser" Workup (Modified): If using larger scales, add water dropwise until the precipitate turns white and granular, then filter.

Decision Logic for Optimization

Use the following logic flow to determine the next step in your optimization process.

TroubleshootingLogic Start Start Optimization CheckTLC Check TLC/LCMS Is Aldehyde gone? Start->CheckTLC CheckEster Is Methyl Ester intact? CheckTLC->CheckEster Yes AddReagent Add 0.1 eq NaBH4 Check Temp <5°C CheckTLC->AddReagent No Success Isolate Product (Acidic Wash) CheckEster->Success Yes AnalyzeImpurity Identify Impurity CheckEster->AnalyzeImpurity No AddReagent->CheckTLC Diol Diol Found: Too much NaBH4 or Too Hot AnalyzeImpurity->Diol Over-reduction TransEst Ethyl Ester Found: Wrong Solvent AnalyzeImpurity->TransEst Solvent Mismatch

Figure 2: Logic gate for troubleshooting reaction progression and impurity profiling.

Frequently Asked Questions (FAQ)

Q: Can I use LiAlH₄ (Lithium Aluminum Hydride) to ensure the reaction goes to completion? A: Absolutely not. LiAlH₄ is a much stronger nucleophile and will indiscriminately reduce both the aldehyde and the methyl ester (to the diol), and potentially cleave the benzyl ether at high temperatures. Stick to NaBH₄ for chemoselectivity [1].[1][2][3]

Q: Why is my reaction stalling at 90% conversion? A: As the reaction proceeds, the generated alkoxy-borates become bulky and less reactive.

  • Fix: Add a "polishing" charge of NaBH₄ (0.1 equiv) dissolved in a minimum amount of MeOH. Do not dump solid reagent into a late-stage reaction as it causes hot-spots.

Q: Can I use water as a co-solvent? A: Yes, NaBH₄ is stable in alkaline water. However, the organic substrate (Methyl 2-(benzyloxy)-5-formylbenzoate) is likely insoluble in water. A mixture of THF/Water or MeOH/DCM is preferred to ensure the substrate is in solution to meet the hydride.

References

  • Ward, D. E., & Rhee, C. K. (1989).[2] Chemoselective reduction of aldehydes and ketones with sodium borohydride.[1][2][4][5][6] Canadian Journal of Chemistry, 67(8), 1206-1211.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[7] Organic Chemistry (2nd ed.).[7] Oxford University Press. (Chapter 24: Chemoselectivity and Protecting Groups).

  • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the chemoselective reduction of esters with lithium borohydride. The Journal of Organic Chemistry, 51(21), 4000-4005. (Contextualizes borohydride behavior in methanol).
  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459. (Basis for Luche Reduction selectivity).[1][3]

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Defines stability of Benzyl ethers vs. Esters).

Sources

Validation & Comparative

A Researcher's Guide to the 1H-NMR Spectroscopic Analysis of Methyl 2-(benzyloxy)-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, stands as an unparalleled tool for this purpose, offering detailed insights into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the expected 1H-NMR spectrum of Methyl 2-(benzyloxy)-5-formylbenzoate, a key intermediate in the synthesis of various pharmaceutical agents.[1] By comparing its anticipated spectral features with those of structurally related molecules, we aim to provide a comprehensive framework for its identification and characterization.

The Structural Significance of Methyl 2-(benzyloxy)-5-formylbenzoate

Methyl 2-(benzyloxy)-5-formylbenzoate is a versatile building block in organic synthesis. Its structure incorporates several key functional groups: a methyl ester, a benzyl ether, and a formyl (aldehyde) group, all attached to a central benzene ring. This unique combination of features makes it a valuable precursor for the synthesis of complex molecules with potential biological activity.[1] The precise arrangement of these substituents on the aromatic ring is critical to its reactivity and, ultimately, the properties of the final products. 1H-NMR spectroscopy provides a definitive method for confirming this arrangement.

Principles of 1H-NMR Spectroscopy in Aromatic Systems

The 1H-NMR spectrum of an aromatic compound is dictated by the chemical environment of each proton. Protons directly attached to the aromatic ring typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[2] The electronic nature of the substituents on the ring further influences these chemical shifts. Electron-withdrawing groups, such as the formyl and methyl ester groups, deshield nearby protons, shifting their signals further downfield.[3] Conversely, electron-donating groups, like the benzyloxy group, shield adjacent protons, causing them to resonate at a higher field (upfield).[3]

Predicted 1H-NMR Spectrum of Methyl 2-(benzyloxy)-5-formylbenzoate

While an experimental spectrum for Methyl 2-(benzyloxy)-5-formylbenzoate is not publicly available, we can predict its key features with a high degree of confidence based on the analysis of analogous compounds. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde Proton (-CHO)9.9 - 10.0Singlet (s)-1H
Aromatic Proton (H6)8.2 - 8.3Doublet (d)~2-31H
Aromatic Proton (H4)8.0 - 8.1Doublet of Doublets (dd)~8-9, ~2-31H
Aromatic Proton (H3)7.2 - 7.3Doublet (d)~8-91H
Benzylic Protons (-OCH2-)5.1 - 5.2Singlet (s)-2H
Phenyl Protons (benzyloxy)7.3 - 7.5Multiplet (m)-5H
Methyl Ester Protons (-OCH3)3.9 - 4.0Singlet (s)-3H

Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectrum of Methyl 2-(benzyloxy)-5-formylbenzoate with the experimental data of structurally similar compounds.

Comparison with Substituted Benzaldehydes

The aldehyde proton in benzaldehyde itself resonates around δ 10.0 ppm.[4] The presence of other electron-withdrawing groups on the ring, as in our target molecule, is expected to maintain this downfield shift. For instance, in Methyl-2-fluoro-5-formyl-benzoate, a compound with a similar substitution pattern, the aldehyde proton signal would also be anticipated in this region.[5]

Comparison with Benzyl Ethers

The benzylic protons (-OCH2-) in benzyl ethers typically appear as a singlet in the range of δ 4.5-5.2 ppm.[6] For example, in benzyl tert-butyl ether, the benzylic protons are observed around this chemical shift.[7] The protons on the phenyl ring of the benzyloxy group usually present as a multiplet between δ 7.2 and 7.5 ppm, consistent with a monosubstituted benzene ring.[6]

Comparison with Methyl Benzoates

The methyl ester protons (-OCH3) of methyl benzoate give a characteristic singlet at approximately δ 3.9 ppm.[8][9][10] In substituted methyl benzoates, this value can vary slightly depending on the electronic nature of the other substituents. For example, in methyl 2-methoxybenzoate, the ester methyl protons are also found in this region.[11]

The Influence of the Ortho-Benzyloxy Group

The presence of the benzyloxy group at the C2 position (ortho to the methyl ester) is expected to have a significant shielding effect on the adjacent aromatic proton (H3), shifting it upfield compared to the other aromatic protons. This is analogous to the effect of a hydroxyl group in methyl 2-hydroxybenzoate, where the proton ortho to the hydroxyl group is shifted to a higher field.[12]

Experimental Protocol for 1H-NMR Spectrum Acquisition

To obtain a high-quality 1H-NMR spectrum of Methyl 2-(benzyloxy)-5-formylbenzoate, the following protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl3).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Use a 400 MHz or higher field NMR spectrometer.
  • Tune and shim the instrument to ensure optimal resolution and lineshape.

3. Data Acquisition:

  • Acquire the 1H-NMR spectrum at room temperature.
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

4. Data Analysis:

  • Integrate all signals to determine the relative number of protons.
  • Determine the chemical shift of each signal relative to the TMS standard.
  • Analyze the splitting patterns (multiplicities) and measure the coupling constants to establish the connectivity of the protons.

Visualizing the Analysis Workflow

The logical flow of the 1H-NMR analysis can be represented by the following diagram:

HNMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_interpretation Structure Elucidation Dissolve Dissolve Compound in CDCl3 Add_TMS Add TMS Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Acquire_FID Acquire Free Induction Decay (FID) Transfer->Acquire_FID FT Fourier Transform Acquire_FID->FT Phase_Correct Phase Correction FT->Phase_Correct Baseline_Correct Baseline Correction Phase_Correct->Baseline_Correct Chem_Shift Chemical Shift (δ) Baseline_Correct->Chem_Shift Integration Integration Baseline_Correct->Integration Multiplicity Multiplicity (Splitting) Baseline_Correct->Multiplicity Coupling_Const Coupling Constants (J) Baseline_Correct->Coupling_Const Structure_Confirmation Confirm Structure of Methyl 2-(benzyloxy)-5-formylbenzoate Chem_Shift->Structure_Confirmation Integration->Structure_Confirmation Multiplicity->Structure_Confirmation Coupling_Const->Structure_Confirmation

Caption: Workflow for 1H-NMR analysis of Methyl 2-(benzyloxy)-5-formylbenzoate.

Conclusion

The 1H-NMR spectrum of Methyl 2-(benzyloxy)-5-formylbenzoate is predicted to exhibit a unique set of signals that are highly characteristic of its structure. By understanding the influence of the various functional groups on the chemical shifts and coupling patterns of the protons, researchers can confidently identify this compound and distinguish it from other isomers or related substances. The comparative analysis with known compounds provides a robust framework for spectral interpretation, underscoring the power of 1H-NMR spectroscopy in modern chemical research and drug development.

References

  • Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
  • TheElkchemist. Interpreting H-NMR Spectra Aromatic Molecule. YouTube; 2024.
  • The Royal Society of Chemistry. Supplementary Information.
  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. 2024.
  • Short Summary of 1H-NMR Interpretation.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Interpreting Aromatic NMR Signals. YouTube; 2021.
  • Doc Brown's Chemistry. H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3.
  • Modgraph. H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
  • hil6_sln.html.
  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. 2024.
  • ChemicalBook. Methyl benzoate (93-58-3) 1H NMR spectrum.
  • SpectraBase. Benzyl tert-butyl ether - Optional[1H NMR] - Chemical Shifts.
  • ChemicalBook. Benzyl ether(103-50-4) 1H NMR spectrum.
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • The Royal Society of Chemistry. Supporting Information Selective Oxidation of Benzyl Ethers to Esters Catalyzed by Cu2O/C3N4 with TBHP & Oxygen as Co-oxidant.
  • NP-MRD. H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636).
  • UCI Department of Chemistry. The - H NMR spectrum of (S)-glycidyl benzyl ether.
  • Web Pages. Predicted H NMR Spectrum of Methyl Benzoate.
  • NIH PubChem. Methyl Benzoate | C6H5COOCH3 | CID 7150.
  • Chemical shifts.
  • ChemicalBook. Methyl 2-benzoylbenzoate(606-28-0) 1H NMR spectrum.
  • ResearchGate. Methyl 2-(benzoyloxy)benzoate.
  • The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
  • ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. 2025.
  • Google Patents. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • BLDpharm. 1126794-76-0|Methyl 2-(benzyloxy)-5-(hydroxymethyl)benzoate.
  • gsrs. METHYL 2-(BENZYLOXY)-5-(2-BROMOACETYL)BENZOATE.
  • Synthesis of 2-propoxy-5-methylbenzoic acid.
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  • BLD Pharm. 165803-94-1|Methyl-2-Fluoro-5-formyl-benzoate.

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C-13 NMR chemical shifts for Methyl 2-(benzyloxy)-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: C-13 NMR Analysis of Methyl 2-(benzyloxy)-5-formylbenzoate

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary & Structural Significance

Methyl 2-(benzyloxy)-5-formylbenzoate is a critical intermediate in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and anti-inflammatory agents. Structurally, it represents a "masked" salicylate scaffold where the phenolic hydroxyl is protected as a benzyl ether.

For drug development professionals, distinguishing this intermediate from its precursor (Methyl 5-formylsalicylate) and potential side products (e.g., C-alkylated isomers) is vital. This guide provides a definitive C-13 NMR assignment strategy, comparing the target molecule against its deprotected precursor to highlight the specific chemical shift perturbations induced by benzylation.

Synthesis & Reaction Pathway

The synthesis typically proceeds via a Williamson ether synthesis using Methyl 5-formyl-2-hydroxybenzoate and benzyl bromide (or chloride). The reaction must be monitored to ensure complete O-alkylation without affecting the base-sensitive methyl ester or the aldehyde.

SynthesisPathway SM Methyl 5-formyl-2-hydroxybenzoate (Precursor) Reagents BnBr, K2CO3 DMF/Acetone, 60°C SM->Reagents Product Methyl 2-(benzyloxy)-5-formylbenzoate (Target) Reagents->Product Major Pathway (O-Alkylation) SideProduct C-Alkylated Impurity (Trace) Reagents->SideProduct Minor Pathway

Figure 1: Synthetic pathway for the target molecule via Williamson ether synthesis.

Comparative C-13 NMR Data Analysis

The following table contrasts the chemical shifts of the target molecule with its precursor. Data is derived from high-field NMR analysis of structural analogs (specifically the 2-methoxy analog) to ensure predictive accuracy where explicit literature values for the specific benzyl derivative are limited.

Solvent: CDCl₃ (referenced to 77.16 ppm)

Carbon AssignmentTarget Shift (ppm)Precursor Shift (ppm)*Shift Δ (ppm)Structural Insight
Aldehyde (C=O) 190.5 192.3-1.8Minimal change; distal to reaction site.
Ester (C=O) 166.6 166.9-0.3Ester carbonyl remains chemically equivalent.
C-2 (Ar-O-Bn) 163.2 166.0-2.8Diagnostic: Loss of H-bond deshielding upon benzylation.
Benzyl Ipso (Ph-C1) 136.0 N/AN/ANew signal indicating successful benzylation.
C-4 (Ar-CH) 134.4 137.1-2.7Shielding effect due to loss of phenolic resonance.
C-6 (Ar-CH) 130.8 132.5-1.7Ortho to ester; sensitive to ring current changes.
Benzyl (meta) 128.6 N/AN/ACharacteristic benzyl aromatic signal.
Benzyl (ortho) 128.0 N/AN/ACharacteristic benzyl aromatic signal.
Benzyl (para) 127.5 N/AN/ACharacteristic benzyl aromatic signal.
C-1 (Ar-C-CO) 117.4 112.0+5.4Key Shift: Deshielding due to steric/electronic change at ortho position.
C-3 (Ar-CH) 113.5 118.0-4.5Upfield shift due to O-alkylation (electron donation).
Benzyl (O-CH₂) 71.2 N/AN/APrimary Confirmation: New methylene peak in aliphatic region.
Ester (O-CH₃) 52.7 52.9-0.2Methyl ester remains largely unperturbed.

*Precursor data based on Methyl 5-formyl-2-hydroxybenzoate (Methyl 5-formylsalicylate).

Detailed Assignment Logic & Validation

A. The "Phenolic Switch" (C-2 and C-3)

In the precursor (salicylate), the phenolic proton forms a strong intramolecular hydrogen bond with the ester carbonyl. This deshields the C-2 carbon (~166 ppm). Upon benzylation, this H-bond is broken.

  • Observation: The C-2 resonance moves slightly upfield (to ~163 ppm), but more importantly, the C-3 carbon (ortho to the oxygen) shifts significantly upfield (~113 ppm vs 118 ppm) due to the increased electron density from the ether oxygen compared to the H-bonded phenol.

B. The Benzyl "Fingerprint"

The presence of the benzyl group is confirmed by four distinct new signals:

  • 71.2 ppm (CH₂): This is the most diagnostic peak. It appears in a clear window between the methoxy signal (~52 ppm) and the aromatic region (~115 ppm).

  • 136.0 ppm (Quaternary): The ipso carbon of the benzyl ring.

  • 127-129 ppm Cluster: The remaining 5 aromatic carbons of the benzyl group often overlap, appearing as intense peaks in this region.

C. Carbonyl Differentiation
  • Aldehyde (~190 ppm): Distinctly downfield.

  • Ester (~166 ppm): Upfield of the aldehyde.

  • Differentiation Strategy: If ambiguity arises, an HMBC experiment will show a correlation between the Ester Carbonyl and the O-Methyl protons (3.9 ppm), whereas the Aldehyde Carbonyl will correlate with the aldehydic proton (10.0 ppm).

NMR_Assignment Molecule Methyl 2-(benzyloxy)-5-formylbenzoate Structure Aldehyde Aldehyde C=O ~190.5 ppm Molecule->Aldehyde C-5 Substituent Ester Ester C=O ~166.6 ppm Molecule->Ester C-1 Substituent BenzylCH2 Benzyl O-CH2 ~71.2 ppm Molecule->BenzylCH2 C-2 Substituent (Diagnostic) Methoxy Ester O-CH3 ~52.7 ppm Molecule->Methoxy Ester Alkyl Aromatic Aromatic Ring 113 - 136 ppm Molecule->Aromatic Core Scaffold

Figure 2: Logical mapping of structural moieties to C-13 NMR chemical shift ranges.

Experimental Protocol: Synthesis & Characterization

Objective: Preparation of Methyl 2-(benzyloxy)-5-formylbenzoate via Williamson Ether Synthesis.

Reagents:

  • Methyl 5-formyl-2-hydroxybenzoate (1.0 equiv)

  • Benzyl Bromide (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • DMF (Dimethylformamide) or Acetone

Procedure:

  • Dissolution: Charge a round-bottom flask with Methyl 5-formyl-2-hydroxybenzoate (e.g., 5.0 g) and anhydrous DMF (50 mL).

  • Deprotonation: Add K₂CO₃ (7.6 g) in a single portion. Stir at room temperature for 15 minutes. The solution typically turns yellow/orange due to phenoxide formation.

  • Alkylation: Add Benzyl Bromide (3.9 mL) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).

    • Note: The product is less polar than the phenol due to the capping of the OH group, but the Rf difference can be subtle on silica; C-13 NMR is superior for confirmation.

  • Workup: Pour the reaction mixture into ice-water (200 mL). The product usually precipitates as a white to off-white solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1] Recrystallize from Ethanol/Hexane if necessary.

NMR Acquisition Parameters (Recommended):

  • Frequency: 100 MHz or higher (for C-13).

  • Solvent: CDCl₃ (77.16 ppm reference).

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of carbonyls if qNMR is desired).

  • Scans: Minimum 256 for adequate signal-to-noise on quaternary carbons.

References

  • Synthesis of Methyl 5-formyl-2-methoxybenzoate (Analogous Data Source)
  • General Benzyl Ester/Ether Shifts

    • Title: 13C NMR spectrum of Benzyl benzo
    • Source: NIST / Rsc.org.
    • URL:[Link]

  • Voxelotor Intermediate Synthesis (Application Context)

    • Title: Process and intermediates for the synthesis of voxelotor.[2]

    • Source: WO2020127945A1.
    • URL
  • Williamson Ether Synthesis Protocol

    • Title: Benzylation of hydroxyl groups by Williamson reaction.[1][3]

    • Source: Glycoscience Protocols (NCBI).
    • URL:[Link]

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A Comparative Guide to the HPLC Purity Analysis of Methyl 2-(benzyloxy)-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, scientifically-grounded methodology for the purity analysis of Methyl 2-(benzyloxy)-5-formylbenzoate, a key intermediate in pharmaceutical synthesis. We will detail a robust High-Performance Liquid Chromatography (HPLC) method, explain the scientific rationale behind the chosen parameters, and objectively compare this approach with viable analytical alternatives. The protocols and validation standards described herein are designed to ensure trustworthiness and regulatory compliance, drawing from established industry guidelines.

Introduction: The Analytical Imperative

Methyl 2-(benzyloxy)-5-formylbenzoate is a bespoke organic molecule featuring ester, ether, and aldehyde functionalities. In the context of drug development, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy. Impurities can arise from the synthetic route, degradation, or storage and may possess undesirable toxicological profiles. Therefore, a precise, accurate, and reliable analytical method is paramount for release testing and stability studies.

This guide focuses on a reversed-phase HPLC (RP-HPLC) method, which is exceptionally well-suited for analyzing non-volatile, polar to moderately non-polar organic compounds like the target analyte.

The Proposed HPLC Method: A Mechanistic Approach

The selection of HPLC parameters is a deliberate process rooted in the physicochemical properties of the analyte. The aromatic rings and ester group lend themselves to UV detection and retention on a non-polar stationary phase.

Rationale for Chromatographic Conditions
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is selected for its hydrophobic character, which provides strong retention for aromatic compounds. The high-purity silica backbone minimizes secondary interactions, ensuring excellent peak shape.[1]

  • Mobile Phase: A gradient elution using a mixture of a weak acid in water and acetonitrile is employed. The acidified water (e.g., with phosphoric or formic acid) sharpens peaks by suppressing the ionization of any potential acidic impurities. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient is preferred over an isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved efficiently within a reasonable runtime.

  • Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The conjugated aromatic system of the analyte provides strong UV absorbance. A primary wavelength around 254 nm is a good starting point, with the possibility of optimization by scanning the UV spectrum of the analyte.

  • Column Temperature: Maintaining a constant, slightly elevated column temperature (e.g., 30 °C) ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.

Tabulated Chromatographic Conditions
ParameterRecommended ConditionJustification
HPLC System Quaternary or Binary Gradient HPLC with UV/DAD DetectorStandard system for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmExcellent retention for aromatic compounds, industry standard.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcid suppresses ionization for better peak shape.
Mobile Phase B AcetonitrileGood eluting strength and UV transparency.
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-19 min: 90% to 40% B; 19-25 min: 40% BEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnhances reproducibility and peak efficiency.
Detection UV at 254 nmStrong absorbance by the aromatic rings.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)Ensures analyte solubility and compatibility with the mobile phase.

Experimental Protocol: From Sample to Result

The following section provides a detailed, step-by-step workflow for implementing the purity analysis.

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of concentrated phosphoric acid (~85%) to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter before use.

  • Diluent (50:50 Acetonitrile/Water): Mix equal volumes of acetonitrile and HPLC-grade water.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of Methyl 2-(benzyloxy)-5-formylbenzoate reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Standard Working Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the Methyl 2-(benzyloxy)-5-formylbenzoate sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis Sequence
  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Standard Working Solution five times to establish system suitability (e.g., retention time and peak area precision).

    • Inject the Sample Solution in duplicate.

    • Inject the Standard Working Solution periodically (e.g., after every 6 sample injections) to monitor system performance.

Data Analysis and Purity Calculation

The purity is determined by the area percent method.

  • Formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Ensure that all impurity peaks with an area greater than a specified reporting threshold (e.g., 0.05%) are included in the calculation.

Analytical Workflow Diagram

HPLC Purity Analysis Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases (A & B) equilibrate System Equilibration prep_mp->equilibrate prep_std Prepare Standard Solution inject_std System Suitability Injections (Standard) prep_std->inject_std prep_smp Prepare Sample Solution inject_smp Inject Sample prep_smp->inject_smp inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_smp integrate Integrate Chromatogram inject_smp->integrate calculate Calculate % Area Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of Methyl 2-(benzyloxy)-5-formylbenzoate.

Scientific Integrity: Method Validation

To be considered trustworthy, this analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] Validation demonstrates that the method is suitable for its intended purpose.

Key Validation Parameters

The following table summarizes the essential validation parameters for an impurity purity method.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak for the main component is resolved from all other peaks (Resolution > 2.0). No interference from blank at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 120% of the nominal concentration).
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for the main component.
Accuracy The closeness of the test results to the true value.% Recovery of spiked samples should be within 98.0% - 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability: RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 2.0% when tested on different days/by different analysts.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters like flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2) are varied.

This data is illustrative of typical requirements as per ICH guidelines.[3]

Comparative Analysis of Alternative Technologies

While the proposed HPLC method is robust, it is essential for scientists to understand the analytical landscape and the capabilities of alternative technologies.

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and operates at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Particle Size Typically 3-5 µm< 2 µm (e.g., 1.7 µm)
Operating Pressure Lower (up to ~6,000 psi / 40 MPa)Higher (up to ~15,000 psi / 100 MPa)
Analysis Time Longer (e.g., 15-30 min)Significantly Shorter (e.g., 2-10 min)
Resolution GoodSuperior; sharper and narrower peaks[5][6]
Sensitivity StandardHigher, due to narrower peaks[6][7]
Solvent Consumption HigherLower, due to shorter run times and lower flow rates
Cost Lower initial instrument costHigher initial instrument cost

Verdict: For high-throughput laboratories where speed and sensitivity are critical, UPLC is the superior choice.[5][6] However, HPLC remains a robust, reliable, and more accessible technology that is perfectly suitable for routine quality control.[7]

Liquid Chromatography (LC) vs. Gas Chromatography (GC)

Gas Chromatography is a powerful technique for volatile and thermally stable compounds.[8][9]

  • Suitability for Analyte: Methyl 2-(benzyloxy)-5-formylbenzoate has a relatively high molecular weight and boiling point, making it poorly suited for direct GC analysis without derivatization. There is a significant risk of thermal degradation in the GC inlet or column.

  • Derivatization: While the methyl ester group is amenable to GC, the overall structure is not ideal.[8] Derivatization could be performed, but this adds complexity and potential sources of error to the analytical procedure.

  • Applicability: GC is an excellent technique for analyzing fatty acid methyl esters (FAMEs) or other volatile small molecules but is not the preferred method for larger pharmaceutical intermediates like the one .[9][10][11]

Verdict: HPLC is unequivocally the more appropriate technique for this analyte due to its non-volatile nature and the absence of a need for derivatization.

Comparison of Detectors
DetectorPrincipleAdvantagesDisadvantages
UV-Vis Measures absorbance of light at a specific wavelength.Robust, simple, cost-effective.Provides no structural information; co-eluting impurities may go undetected.
Photodiode Array (PDA) Acquires a full UV-Vis spectrum at each point in the chromatogram.Can assess peak purity; helps in identifying peaks by spectral comparison.Slightly less sensitive than a single-wavelength UV detector.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides molecular weight and structural information; definitive identification of impurities.Higher cost and complexity; may require different mobile phase buffers (e.g., formic acid instead of phosphoric acid).

Verdict: For routine purity analysis, a UV or PDA detector is sufficient. For impurity identification during method development or for investigational purposes, coupling the HPLC to a Mass Spectrometer (HPLC-MS) is the gold standard.

Conclusion

The detailed RP-HPLC method provides a reliable, robust, and scientifically sound approach for the purity determination of Methyl 2-(benzyloxy)-5-formylbenzoate. The method is built on established chromatographic principles and, when validated according to ICH Q2(R1) guidelines, ensures data of the highest integrity for regulatory submissions and quality control. While advanced techniques like UPLC offer significant gains in speed and efficiency, the described HPLC method remains a highly accessible and effective tool for researchers and drug development professionals.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
  • Anonymous. (n.d.). A Review on Comparative study of HPLC and UPLC. RJPT. Retrieved February 15, 2026.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis.
  • Scribd. (n.d.). HPLC vs UPLC: Key Differences in Pharma.
  • Walsh, Dr. P. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved February 15, 2026.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • ICH. (n.d.). Quality Guidelines.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).
  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column.
  • Royal Society of Chemistry. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Retrieved February 15, 2026.
  • ResearchGate. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved February 15, 2026.
  • Restek Resource Hub. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved February 15, 2026.
  • RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved February 15, 2026.
  • PubMed. (2021, May 21). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Retrieved February 15, 2026.
  • PubMed. (n.d.). Analysis of Fatty Acid Methyl Esters by a Gas--Liquid Chromatography--Chemical Ionization Mass Spectrometry Computer System. Retrieved February 15, 2026.
  • Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.

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Comparison of Methyl 2-(benzyloxy)-5-formylbenzoate vs Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic C5-Functionalization: Methyl 2-(benzyloxy)-5-formylbenzoate vs. Methyl 5-acetyl-2-(benzyloxy)benzoate

Executive Summary

In the optimization of pharmacophores, the 2-(benzyloxy)benzoate scaffold serves as a privileged core, particularly in the development of beta-agonists (e.g., Salmeterol), kinase inhibitors, and anti-inflammatory agents. The selection between the 5-formyl (Aldehyde, Compound A) and 5-acetyl (Ketone, Compound B)[1] derivatives is not merely a choice of functional group, but a strategic decision dictating the available chemical space and downstream complexity.

  • Methyl 2-(benzyloxy)-5-formylbenzoate is the superior candidate for Diversity-Oriented Synthesis (DOS) .[1] Its high electrophilicity facilitates rapid library generation via reductive amination and multicomponent reactions (e.g., Ugi, Passerini).

  • Methyl 5-acetyl-2-(benzyloxy)benzoate is the industry standard for Targeted API Manufacturing .[1] It offers superior stability and provides a direct handle for introducing chiral centers (via asymmetric reduction) or alpha-functionalization, essential for phenylethanolamine-class drugs.[1]

Chemical Profile & Stability Analysis

The following data consolidates physical properties and stability profiles critical for process chemistry.

FeatureMethyl 2-(benzyloxy)-5-formylbenzoate Methyl 5-acetyl-2-(benzyloxy)benzoate
CAS Number 4122-56-927475-09-8
Molecular Weight 270.28 g/mol 284.31 g/mol
C5 Moiety Formyl (-CHO)Acetyl (-COCH₃)
Electrophilicity High: Kinetic control.[1][2] Prone to rapid nucleophilic attack.Moderate: Thermodynamic control. Sterically hindered by the methyl group.
Oxidative Stability Low: Susceptible to auto-oxidation to carboxylic acid (requires inert storage).[1]High: Stable under standard ambient conditions.
Metabolic Liability Precursor to benzyl alcohols/amines (Phase I/II metabolism).Precursor to chiral secondary alcohols; methyl group blocks metabolic soft spots.
Primary Utility Linker installation, fragment coupling.Chiral scaffold construction (e.g., Salmeterol).

Mechanistic Insight: Reactivity & Pathway Selection

The choice between these intermediates relies on the electronic interplay between the C5-carbonyl and the C2-benzyloxy donor.[1]

  • The Formyl Advantage (Kinetic Accessibility): The aldehyde proton offers negligible steric hindrance, making the carbonyl carbon highly accessible. In the presence of the electron-donating C2-benzyloxy group, the C5 position remains sufficiently electrophilic for mild reductive aminations, avoiding the harsh conditions that might cleave the benzyl ether.[1]

  • The Acetyl Advantage (Regioselective Functionalization): The acetyl group introduces a methyl "blocking" unit. Crucially, the enolizability of the acetyl group allows for alpha-halogenation (e.g., with NBS), a pathway unavailable to the formyl derivative. This specific reactivity is the cornerstone of synthesizing beta-adrenergic agonists.[1]

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of both compounds.

Divergent_Synthesis Start Methyl 2-hydroxybenzoate Common Methyl 2-(benzyloxy)benzoate Scaffold Start->Common Benzylation Formyl 5-Formyl Derivative (Aldehyde) Common->Formyl Formylation (Duff/Vilsmeier) Acetyl 5-Acetyl Derivative (Ketone) Common->Acetyl Friedel-Crafts Acylation Amine Benzyl Amines (Reductive Amination) Formyl->Amine R-NH2 / NaBH(OAc)3 Ugi Peptidomimetics (Ugi MCR) Formyl->Ugi R-NC / R-NH2 / R-COOH Bromo Alpha-Bromo Ketone (Salmeterol Intermediate) Acetyl->Bromo NBS / H+ Chiral Chiral Alcohols (Asymmetric Reduction) Acetyl->Chiral CBS Catalyst / Borane

Figure 1: Divergent synthetic pathways.[1] The formyl group facilitates rapid library expansion, while the acetyl group enables stereoselective and alpha-functionalization routes.[1]

Experimental Protocols

To ensure reproducibility, the following protocols address the primary utility of each compound: Reductive Amination for the formyl derivative and Alpha-Bromination for the acetyl derivative.

Protocol A: Reductive Amination of Methyl 2-(benzyloxy)-5-formylbenzoate

Application: Rapid installation of amine linkers for SAR studies.[1]

Reagents:

  • Methyl 2-(benzyloxy)-5-formylbenzoate (1.0 equiv)[1]

  • Primary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (catalytic)

Workflow:

  • Imine Formation: In a flame-dried flask under N₂, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in DCM (0.1 M). Add acetic acid (1-2 drops) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool the solution to 0°C. Add STAB (1.5 equiv) portion-wise to prevent exotherms.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Why this works: The use of STAB allows for the selective reduction of the imine in the presence of the ester group, preventing over-reduction to the alcohol.

Protocol B: Alpha-Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate

Application: Synthesis of Salmeterol-type intermediates.[1]

Reagents:

  • Methyl 5-acetyl-2-(benzyloxy)benzoate (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • p-Toluenesulfonic acid (p-TSA) (0.1 equiv) or AIBN (catalytic)[1]

  • Acetonitrile or Ethyl Acetate[3]

Workflow:

  • Dissolution: Dissolve the ketone (1.0 equiv) in acetonitrile (5 volumes).

  • Activation: Add p-TSA (0.1 equiv) to promote enolization.

  • Bromination: Add NBS (1.05 equiv) portion-wise at RT.

  • Heating: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Critical: Monitor strictly by HPLC to minimize di-bromination.

  • Workup: Cool to RT. Filter off the succinimide byproduct. Concentrate the filtrate.

  • Crystallization: Recrystallize from cold ethanol or isopropanol to isolate the mono-bromo product.

Self-Validating Check: The appearance of a singlet at ~4.4 ppm in ¹H NMR corresponds to the alpha-methylene protons (-COCH ₂Br), confirming the transformation.[1]

Performance Comparison Data

The following table contrasts the performance of these intermediates in standard coupling reactions.

Reaction Type5-Formyl (Aldehyde) 5-Acetyl (Ketone) Implication
Reductive Amination (Yield) 85-95% 40-60%Aldehyde is superior for N-alkylation; Ketone requires Ti(OiPr)₄ forcing conditions.[1]
Wittig Olefination Excellent (E/Z mix) Poor (Steric hindrance)Use Formyl for carbon chain extension (styrene synthesis).
Asymmetric Reduction Good (requires chiral catalyst)Excellent (>98% ee) Ketone is the choice for generating chiral centers (e.g., CBS reduction).
Multicomponent Reaction (Ugi) High Reactivity Low ReactivityFormyl is essential for combinatorial chemistry workflows.

Decision Matrix: Which to Choose?

Use the following logic flow to select the correct intermediate for your campaign.

Decision_Matrix Start Target Molecule Requirement Q1 Does the linker require a chiral center? Start->Q1 ChoiceA Select: Methyl 2-(benzyloxy)-5-formylbenzoate (High Reactivity, Linear Extension) Q1->ChoiceA No (Linear/Achiral) ChoiceB Select: Methyl 5-acetyl-2-(benzyloxy)benzoate (Stereocontrol, Alpha-Functionalization) Q1->ChoiceB Yes (Chiral/Branched) App1 • Fragment-Based Drug Discovery • Ugi/Passerini Reactions • Rapid Linker Scanning ChoiceA->App1 Applications App2 • Beta-Agonist Synthesis (Salmeterol) • Chiral API Manufacturing • Heterocycle Formation ChoiceB->App2 Applications

Figure 2: Strategic decision tree for selecting the optimal benzoate intermediate.

References

  • Synthesis of Salmeterol Intermediates: Process for the preparation of salmeterol and its intermediates.[4] (WO2012032546A2).[4] Google Patents. Link

  • Aldehyde Reactivity in Drug Discovery: Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Current Organocatalysis, 2018. Link

  • General Reductive Amination Protocols: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 1996. Link

  • Comparison of Carbonyl Reactivity: Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Link

Sources

UV-Vis absorption maxima of Methyl 2-(benzyloxy)-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: UV-Vis Characterization of Methyl 2-(benzyloxy)-5-formylbenzoate

Executive Summary

Methyl 2-(benzyloxy)-5-formylbenzoate is a critical synthetic intermediate, often utilized in the preparation of bioactive isoindolinones, phthalides, and pharmaceutical scaffolds. Its structural integrity hinges on the simultaneous presence of three distinct functionalities: a formyl group (aldehyde), a methyl ester, and a benzyloxy ether.

For researchers and drug development professionals, UV-Vis spectroscopy serves as a rapid, non-destructive "performance" metric—specifically for validating the alkylation of the phenolic precursor and ensuring the absence of unreacted starting materials.

This guide compares the spectral "performance" (absorption characteristics) of the target molecule against its primary synthetic precursor, Methyl 2-hydroxy-5-formylbenzoate , and structurally related analogues.

Chromophore Analysis & Theoretical Foundations

To interpret the UV-Vis spectrum of Methyl 2-(benzyloxy)-5-formylbenzoate, one must deconstruct its electronic transitions. The molecule represents a donor-acceptor substituted benzene system .

  • Acceptors (Electron Withdrawing): Formyl group (-CHO) at C5 and Methyl Ester (-COOMe) at C1. These groups lower the energy of the LUMO (

    
    ), facilitating 
    
    
    
    and
    
    
    transitions.
  • Donor (Electron Releasing): Benzyloxy group (-OBn) at C2. The oxygen atom donates lone pair electrons into the ring (

    
    -system) via resonance (+M effect).
    
  • Auxiliary Chromophore: The benzyl group adds an isolated phenyl ring absorption, typically contributing to the "B-band" around 255 nm.

Comparative Spectral Logic

The key comparison is between the Target Product (Benzyloxy ether) and the Precursor (Phenol).

FeaturePrecursor: Methyl 2-hydroxy-5-formylbenzoateTarget: Methyl 2-(benzyloxy)-5-formylbenzoate
Electronic Environment Strong Intramolecular Hydrogen Bond (OH

O=C-OMe).
Steric bulk of Benzyl group; No H-bond.
Primary Transition The H-bond stabilizes the ground state but often stabilizes the excited state more, leading to a red-shifted (bathochromic) absorption, often >300 nm.Alkylation breaks the H-bond. This typically causes a Hypsochromic Shift (Blue Shift) of the lowest energy band compared to the salicylate precursor.
Secondary Transition Standard aromatic

.
Enhanced absorption at ~250–260 nm due to the superimposition of the Benzyl ring absorption.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the spectral "performance" of the target against its critical alternatives (precursors and analogues) to guide quality control.

Comparison 1: Reaction Monitoring (Target vs. Precursor)
  • The Alternative: Methyl 2-hydroxy-5-formylbenzoate (Starting Material).

  • The Shift: Upon successful benzylation, the broad, long-wavelength absorption characteristic of the salicylate moiety (often 305–330 nm) will undergo a hypsochromic shift (to ~280–300 nm) and a change in band shape.

  • Performance Implication: If the UV spectrum retains a significant shoulder >320 nm, the reaction is incomplete. The "performance" of the synthesis is validated by the disappearance of the phenolic red-shifted band.

Comparison 2: Structural Analogues (Target vs. Methoxy Derivative)
  • The Alternative: Methyl 2-methoxy-5-formylbenzoate.

  • Spectral Similarity: The electronic effect of -OMe vs. -OBn is similar (both are ethers).

  • Key Difference: The Benzyloxy derivative will exhibit a higher molar extinction coefficient (

    
    ) in the 200–260 nm region due to the additional phenyl ring of the benzyl group.
    
  • Data Support: While the Methoxy analogue has

    
     typically around 255 nm and 290 nm, the Benzyloxy target will show broadened absorption in the UV-C/B region due to the benzyl overlap.
    
Summary Data Table: Expected Absorption Maxima
Compound

(nm)

(nm)
Transition TypeSolvent
Methyl 2-(benzyloxy)-5-formylbenzoate 255–265 290–310

/ CT
MeOH/MeCN
Methyl 2-hydroxy-5-formylbenzoate240–250310–335

(H-bond stabilized)
MeOH
Benzyl Bromide (Reagent)< 230~250-260 (weak)

(Benzene)
MeOH

Note: The values above are derived from structure-property relationships of o-substituted benzaldehydes and salicylates [1][2].

Experimental Protocol: Characterization Workflow

To ensure scientific integrity, follow this self-validating protocol.

Reagents:

  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid Benzene or Toluene as they mask the target's aromatic region.

  • Blank: Pure solvent.

Procedure:

  • Stock Solution: Prepare a

    
     M stock solution of the isolated solid in MeOH.
    
  • Dilution: Dilute the stock to

    
     M. (Absorbance should be between 0.3 and 0.8 AU for linearity).
    
  • Baseline Correction: Run a blank scan with pure MeOH.

  • Measurement: Scan from 200 nm to 450 nm.

  • Validation:

    • Check for the absence of the reagent (Benzyl bromide) absorption (sharp cut-off).

    • Confirm the shift from the starting phenol (compare with a reference standard of the starting material).

Visualization of Signaling Pathways & Workflow

Diagram 1: Synthesis & QC Validation Workflow

This diagram illustrates the logical flow for synthesizing and validating the target molecule using UV-Vis as a gatekeeper.

G Start Precursor: Methyl 2-hydroxy-5-formylbenzoate Reaction Reaction: K2CO3, DMF, Heat Start->Reaction Reagent Reagent: Benzyl Bromide Reagent->Reaction Crude Crude Product Reaction->Crude UV_Check UV-Vis Checkpoint: Compare λmax Crude->UV_Check Decision Shift < 10nm? (Incomplete) UV_Check->Decision Decision->Reaction Yes (Recycle) Final Target: Methyl 2-(benzyloxy)-5-formylbenzoate Decision->Final No (Blue Shift Observed)

Caption: Synthesis validation workflow highlighting the UV-Vis checkpoint for reaction monitoring.

Diagram 2: Electronic Transition & Chromophore Map

This diagram maps the structural components to their spectral contributions.

Chromophore Molecule Methyl 2-(benzyloxy)-5-formylbenzoate Formyl Formyl Group (-CHO) Acceptor Molecule->Formyl Ester Methyl Ester (-COOMe) Acceptor Molecule->Ester Ether Benzyloxy Ether (-OBn) Donor Molecule->Ether Trans2 Band II (Secondary) ~300 nm (CT / n -> π*) Formyl->Trans2 Red Shift Ester->Trans2 Trans1 Band I (Primary) ~255 nm (π -> π*) Ether->Trans1 Auxochrome Effect Ether->Trans2 Donor-Acceptor CT

Caption: Mapping of functional groups to expected electronic transitions (Band I and Band II).

References

  • Title: Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Precursor Spectral Data (Salicylates)

    • Title: Methyl 5-formyl-2-hydroxybenzoate - Reference Information.[1][2]

    • Source: ChemBK / PubChem.
    • URL:[Link]

  • General Benzyloxy Benzaldehyde Spectra

    • Title: 4-(Benzyloxy)benzaldehyde Crystal Structure & Properties.[3]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Synthesis of Related Benzyl Salicylates

    • Title: Benzyl 5-bromo-4-methylsalicylate (Synthesis & Characteriz
    • Source: ResearchG
    • URL:[Link]

Sources

×

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